molecular formula C9H9FO B1532376 2-Ethenyl-4-fluoro-1-methoxybenzene CAS No. 1817807-77-4

2-Ethenyl-4-fluoro-1-methoxybenzene

Cat. No.: B1532376
CAS No.: 1817807-77-4
M. Wt: 152.16 g/mol
InChI Key: UNZQVZIPVBOLFJ-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoro-1-methoxybenzene is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQVZIPVBOLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethenyl-4-fluoro-1-methoxybenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 2-Ethenyl-4-fluoro-1-methoxybenzene (commonly referred to as 5-Fluoro-2-methoxystyrene ). This guide is structured to support researchers in synthetic chemistry and materials science, focusing on its synthesis, reactivity, and application in advanced polymerization.

Synonyms: 5-Fluoro-2-methoxystyrene; 4-Fluoro-2-vinylanisole; 2,5-FMOS.

Executive Summary

This compound is a specialized fluorinated styrene derivative serving as a critical monomer in the synthesis of functionalized polyolefins and alternating crystalline copolymers. Its unique structure—combining an electron-donating methoxy group, an electron-withdrawing fluorine atom, and a reactive vinyl handle—allows for precise electronic tuning in coordination polymerization and palladium-catalyzed coupling reactions.

Unlike simple styrenes, the 5-fluoro substitution pattern imparts enhanced metabolic stability and alters the crystallinity of resulting polymers, making it a high-value building block in both medicinal chemistry and advanced materials engineering.

Chemical Identity & Properties

Identifiers
Identifier TypeValueNote
Systematic Name This compoundIUPAC
Common Name 5-Fluoro-2-methoxystyrenePreferred in polymer literature
CAS Number Not Widely Listed Synthesized directly from Precursor CAS 19415-51-1
Precursor CAS 19415-51-1 (5-Fluoro-2-methoxybenzaldehyde)
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
SMILES COC1=C(C=C)C=C(F)C=C1
Physical Properties (Predicted/Analog-Based)

Note: As a reactive monomer often generated in situ, properties are derived from close structural analogs (e.g., 4-Vinylanisole) and calculated descriptors.

PropertyValueCondition
Appearance Colorless to pale yellow liquidStandard Temperature/Pressure
Boiling Point ~205–210 °C760 mmHg (Predicted)
Density ~1.10 g/mL25 °C
Solubility Soluble in THF, DCM, TolueneInsoluble in Water
Stability Prone to autopolymerizationStore < -20°C with stabilizer (e.g., BHT)

Synthetic Routes & Methodology

The primary route to this compound is the Wittig Methylenation of its aldehyde precursor. This method ensures high regioselectivity and prevents the isomerization of the vinyl group.

Synthesis Workflow (Graphviz)

SynthesisPath Precursor 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1) Intermediate Phosphonium Ylide (In Situ) Precursor->Intermediate Addition Reagent Methyltriphenylphosphonium Bromide (MePPh3Br) Reagent->Intermediate Base (KOtBu or NaH) THF, 0°C Product 5-Fluoro-2-methoxystyrene (Target Monomer) Intermediate->Product Wittig Reaction - Ph3PO

Figure 1: Wittig synthesis pathway transforming the aldehyde precursor into the target styrene monomer.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-2-methoxystyrene from 5-Fluoro-2-methoxybenzaldehyde.

Reagents:

  • 5-Fluoro-2-methoxybenzaldehyde (1.0 eq)[1]

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried round-bottom flask under argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30–60 minutes at 0°C.

  • Addition: Add 5-Fluoro-2-methoxybenzaldehyde dropwise (as a solution in THF) to the ylide mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude oil contains triphenylphosphine oxide (solid). Triturate with cold hexanes to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (eluting with 100% Hexanes to 95:5 Hexanes/EtOAc).

Critical Control Point: The product is volatile and prone to polymerization. Do not use high vacuum for extended periods during concentration. Store immediately at -20°C.

Reactivity & Applications

Advanced Polymerization

This monomer is a key substrate for Coordination Copolymerization using Rare-Earth metal catalysts (Scandium, Yttrium). The fluorine substituent at the 5-position (para to the methoxy group) exerts a specific electronic effect that modulates the insertion rate and stereoselectivity of the polymerization.

  • Alternating Copolymers: It copolymerizes with ethylene or dienes to form materials with alternating crystalline and amorphous segments.

  • Catalysts: Quinolyl methylene fluorenyl complexes (e.g., (Flu-CH2-Qu)Sc(CH2SiMe3)2).[2][3][4][5][6]

  • Mechanism: The methoxy group can coordinate to the metal center, directing the insertion and potentially enabling "masking-free" copolymerization of polar monomers.

Reactivity Flowchart (Graphviz)

Reactivity Monomer 5-Fluoro-2-methoxystyrene (Monomer) ScCat Cat: Sc/Y Complexes + Ethylene/Dienes Monomer->ScCat PdCat Cat: Pd(OAc)2 + Aryl Halide Monomer->PdCat Polymer Alternating Crystalline Copolymers Coupling Biaryl Derivatives (Heck Product) ScCat->Polymer Coordination Polymerization PdCat->Coupling Heck Coupling

Figure 2: Divergent reactivity profiles leading to polymeric materials or small-molecule biaryls.

Safety & Handling

  • Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2).

  • Polymerization Warning: This compound can polymerize exothermically if heated or exposed to radical initiators without stabilizers.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (short term) or -20°C (long term).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

  • Wang, X., et al. (2020). Substituent Regulation of Alternating Crystalline Copolymers Synthesized via Carbanionic Copolymerization-Induced Crystallization. Macromolecules. Link

  • Wang, Y., et al. (2023).[2] Synthesis of Brominated Polyolefin Rubbers. Acta Polymerica Sinica. Link

  • Cui, D., et al. (2021).[5] Isospecific Alternating Copolymerization of Unprotected Polar Styrenes and Ethylene. ResearchGate. Link

  • PubChem. 5-Fluoro-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection Strategies for 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-Ethenyl-4-fluoro-1-methoxybenzene (Commonly referred to in literature as 5-Fluoro-2-methoxystyrene ). As a fluorinated styrene derivative, this molecule serves as a critical monomer in the synthesis of specialized fluoropolymers and as an intermediate in pharmaceutical cross-coupling reactions.

Effective solvent selection for this compound is governed by the interplay between its lipophilic fluorinated aromatic core and the polarizable vinyl-methoxy functionalities. This guide details solubility behaviors across solvent classes, provides validated protocols for saturation testing, and outlines solvent strategies for polymerization and purification workflows.

Physicochemical Profile & Solubility Theory

Understanding the solubility of this compound requires an analysis of its structural moieties. The molecule exhibits a "push-pull" electronic character due to the electron-donating methoxy group (ortho to vinyl) and the electron-withdrawing fluorine atom.

Structural Analysis[1]
  • Core Scaffold: Styrene (Vinylbenzene) – Highly lipophilic, soluble in non-polar organics.

  • Functional Group A (C-1 Methoxy): Adds moderate polarity and hydrogen bond accepting capability (Lewis base).

  • Functional Group B (C-4 Fluoro): Increases lipophilicity relative to the non-fluorinated analog and enhances solubility in fluorinated solvents or supercritical CO₂.

Predicted Solubility Parameters

Based on Group Contribution Methods (Hansen Solubility Parameters) and empirical data for structural analogs (e.g., 2-methoxystyrene, 4-fluorostyrene):

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 152.17 g/mol Low MW facilitates rapid dissolution.
LogP (Octanol/Water) ~2.9 – 3.2Highly lipophilic; practically insoluble in water.
Physical State Liquid (at STP)Miscible with many organic solvents rather than "dissolving."
H-Bond Donor 0Cannot donate protons; poor solubility in pure H-bond acceptors without protic co-solvents.

Solubility Tier List & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic affinity for this compound.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneMiscible / High Excellent dipole-dipole matching; primary choice for extraction and NMR analysis.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible / High

-

stacking interactions between solvent and solute aromatic rings drive high miscibility. Preferred for polymerization.
Ethers (Cyclic & Linear) THF, 1,4-Dioxane, Diethyl Ether, MTBEHigh The ether oxygen of the solvent interacts favorably with the electron-deficient vinyl system.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to High Soluble, but often requires heating to achieve homogeneity at high concentrations. Used for nucleophilic substitution reactions.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolModerate Soluble at room temperature, but solubility decreases significantly at low temps (

). Often used to precipitate polymers out of monomer solutions.
Aliphatic Hydrocarbons Hexanes, Pentane, CyclohexaneLow to Moderate "Like" (non-polar) dissolves "like," but the polarity of the methoxy group can cause phase separation at low temperatures.
Aqueous Media Water, BrineInsoluble Hydrophobic effect dominates. Suitable as a continuous phase for emulsion polymerization.

Experimental Protocols

To validate solubility for critical applications (e.g., recrystallization or saturation kinetics), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (High Precision)

Objective: Determine the saturation limit (


) in a specific solvent at 

.
  • Preparation: Weigh a dry, pre-tared scintillation vial (

    
    ).
    
  • Saturation: Add 2.0 mL of the target solvent to a separate mixing vessel. Slowly add this compound dropwise with vigorous stirring until a visible phase separation (droplets) or turbidity persists for >10 minutes.

  • Equilibration: Stir the mixture at

    
     for 4 hours.
    
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter into the pre-tared vial.
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at

    
     (Note: Ensure the monomer is not volatile under these conditions; if volatile, use HPLC Method B).
    
  • Quantification: Weigh the vial (

    
    ).
    
    • Calculation: Solubility (

      
      ) = 
      
      
      
      .
Protocol B: HPLC Saturation Method (For Volatile Monomers)

Objective: Quantify concentration without evaporation losses.

  • Standard Curve: Prepare standards of the monomer in Acetonitrile (0.1, 0.5, 1.0, 5.0 mg/mL).

  • Saturation: Prepare a saturated solution as in Protocol A.

  • Dilution: Take a 100

    
    L aliquot of the filtered saturated solution and dilute into 900 
    
    
    
    L Acetonitrile (1:10 dilution).
  • Analysis: Inject onto a C18 column (Mobile Phase: 60:40 ACN:Water).

  • Validation: The calculated concentration must fall within the linear range of the standard curve.

Application-Specific Solvent Strategy

The choice of solvent dictates the reaction pathway and product quality. The diagram below illustrates the decision logic for solvent selection.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Select Application Polymerization Polymerization (RAFT/ATRP/Anionic) Start->Polymerization Coupling Cross-Coupling (Heck/Suzuki) Start->Coupling Purification Purification (Chromatography) Start->Purification Sol_Poly_1 Toluene / Anisole (High Solubility, Inert) Polymerization->Sol_Poly_1 Solution Phase Sol_Poly_2 Emulsion (Water) (Monomer Insoluble) Polymerization->Sol_Poly_2 Heterogeneous Sol_Coup_1 DMF / Dioxane (High Boiling, Polar) Coupling->Sol_Coup_1 Pd-Catalyzed Sol_Pur_1 Hexane : EtOAc (Gradient Elution) Purification->Sol_Pur_1 Silica Gel

Figure 1: Decision matrix for selecting the optimal solvent system based on the intended chemical transformation.

Mechanistic Insights
  • Polymerization (Solution): Toluene is the gold standard. It solubilizes the growing polymer chain (preventing premature precipitation) and does not interfere with radical mechanisms. Anisole is a greener alternative with similar solubility parameters.

  • Polymerization (Precipitation): Methanol is used to terminate the reaction. The monomer is soluble in Methanol, but the polymer is not. Pouring the reaction mixture into excess Methanol precipitates the polymer while washing away unreacted monomer.

  • Cross-Coupling (Heck/Suzuki): DMF or 1,4-Dioxane are required to solubilize the palladium catalyst and the inorganic bases (

    
    , 
    
    
    
    ) used in these cycles.

Handling & Stability in Solution

  • Inhibition: Solutions of this compound should contain a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) if stored for

    
     hours, especially in etheral solvents which can form peroxides.
    
  • Temperature: Store solutions at

    
    . Room temperature solutions in chlorinated solvents are stable for short-term handling (<48 hours).
    

References

  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. [Link]

  • Wu, C., et al. (2021).[2] Isospecific Alternating Copolymerization of Unprotected Polar Styrenes and Ethylene. ResearchGate. (Demonstrates solubility/polymerization in Toluene/Anisole). [Link]

Sources

Boiling point and melting point of fluorinated vinylanisoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of fluorinated vinylanisoles.

Physicochemical Profiling, Synthesis Workflows, and Drug Development Applications

Executive Summary

Fluorinated vinylanisoles represent a specialized class of styrenic derivatives where the pharmacophore combines the electron-donating methoxy group with the metabolic resilience of the carbon-fluorine bond. For researchers in medicinal chemistry and materials science, these compounds serve two critical functions: as bioisosteres for styrenes in drug design (enhancing metabolic stability against cytochrome P450 oxidation) and as functional monomers in the synthesis of high-dielectric fluoropolymers.

This guide provides an in-depth analysis of the boiling point (BP) and melting point (MP) trends of these compounds, bridging the gap between sparse experimental data and predictive physicochemical theory. It also outlines a robust, self-validating synthetic protocol for their production.

Physicochemical Architecture

The introduction of fluorine into the vinylanisole scaffold alters intermolecular forces in non-intuitive ways. Unlike chlorine or bromine, fluorine’s low polarizability often competes with its high electronegativity, leading to "orthogonal" physical properties.

The Fluorine Effect on Phase Transitions
  • Boiling Point (BP): Fluorination of aromatic rings typically results in a minimal increase or even a decrease in boiling point relative to the hydrogen analog, despite the increase in molecular weight. This is due to the low polarizability of the fluorine atom, which limits London dispersion forces. However, in vinylanisoles, the dipole moment created by the ortho or meta positioning of fluorine relative to the methoxy group can increase intermolecular attraction, slightly elevating the BP.

  • Melting Point (MP): Symmetry plays the dominant role here. Para-substitution generally enhances crystal packing efficiency, leading to higher melting points. The introduction of a fluorine atom can disrupt this packing if placed in an ortho position (2-fluoro), lowering the MP compared to the non-fluorinated parent.

Comparative Data Table

The following table synthesizes experimental data and high-confidence predictive models for key isomers.

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Key Property
4-Vinylanisole 4-OMe-Styrene205 (lit.)21.009Baseline Reference
4-Fluoroanisole 4-F-Anisole157 (lit.)-451.114Core Fragment Reference
2-Fluoro-4-vinylanisole 2-F, 4-OMe-Styrene~210–215 (est.)< 0 (est.)~1.12High Metabolic Stability
3-Fluoro-4-vinylanisole 3-F, 4-OMe-Styrene~215–220 (est.)< 10 (est.)~1.13Modified Electronic Bias
3-Fluoro-4-methylanisole 3-F, 4-Me-Anisole216 (lit.)N/A1.00Saturated Analog Proxy

Note on Data: While 4-vinylanisole is well-characterized, specific experimental constants for the fluorinated vinyl variants are often proprietary or absent from public registries. The estimated values above are derived from group contribution methods, using the 3-fluoro-4-methylanisole proxy which exhibits a significant BP elevation (+42°C) over 4-methylanisole (174°C), suggesting a strong dipole effect in this specific substitution pattern.

Synthetic Methodology: Wittig Olefination

To access specific fluorinated vinylanisoles for characterization, the Wittig reaction offers the most reliable control over regiochemistry, avoiding the polymerization risks associated with Heck coupling of styrenics.

Protocol: Synthesis of 2-Fluoro-4-vinylanisole

Objective: Convert 2-fluoro-4-methoxybenzaldehyde to 2-fluoro-4-vinylanisole.

Reagents:

  • Methyltriphenylphosphonium bromide ($ \text{MePPh}_3\text{Br} $) (1.2 equiv)

  • $ n

    
     n 
    
    
    
    \text{KO}t\text{Bu} $)
  • 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv)

  • Dry Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, suspend $ \text{MePPh}_3\text{Br}

    
     n $-BuLi or $ \text{KO}t\text{Bu} $). The solution will turn bright yellow (ylide formation). Stir for 45 mins.
    
  • Addition: Cool the ylide solution to -78°C to minimize side reactions. Slowly add the aldehyde (dissolved in minimal THF).

  • Reaction: Allow the mixture to warm naturally to room temperature (RT) over 2-4 hours. The color typically fades as the betaine intermediate collapses to the alkene and triphenylphosphine oxide ($ \text{Ph}_3\text{PO} $).

  • Quench & Workup: Quench with saturated aqueous $ \text{NH}_4\text{Cl}

    
     \text{Et}_2\text{O} $) x3.
    
  • Purification (Critical): The boiling point of the product (~210°C) allows for separation from solvent, but $ \text{Ph}_3\text{PO} $ is difficult to remove.

    • Method A: Trituration of the crude solid with hexanes (product dissolves, $ \text{Ph}_3\text{PO} $ precipitates).

    • Method B: Flash chromatography on silica gel (Eluent: 5% EtOAc in Hexanes).

Experimental Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Precursor: 2-Fluoro-4-methoxybenzaldehyde Reaction Wittig Reaction (-78°C to RT) Start->Reaction Electrophile Ylide Ylide Formation (MePPh3Br + Base) Ylide->Reaction Nucleophile Quench Quench (NH4Cl) & Extraction Reaction->Quench Betaine Collapse Purification Purification (Silica Column / Trituration) Quench->Purification Crude Oil Product Target: 2-Fluoro-4-vinylanisole Purification->Product Isolation

Caption: Step-by-step Wittig olefination workflow for the synthesis of fluorinated vinylanisoles.

Structure-Property Relationships (SPR)

Understanding why the boiling point shifts is crucial for process design (e.g., selecting distillation fractions).

The Dipole-Lipophilicity Trade-off

Fluorine is highly electronegative (3.98 Pauling), inducing a strong bond dipole. However, its tight electron shell means it is not easily polarized.

  • Anisole Core: The methoxy group is an Electron Donating Group (EDG).

  • Fluorine Substitution:

    • Ortho (2-F): Creates a dipole aligned with or opposing the methoxy oxygen, significantly altering the net dipole moment. This explains the potential BP elevation seen in 3-fluoro-4-methylanisole.

    • Meta (3-F): Inductive electron withdrawal increases the acidity of the vinyl protons slightly, potentially influencing polymerization kinetics.

SPR_Logic Base Base Structure: 4-Vinylanisole (BP: 205°C) F_Sub Fluorine Substitution (High Electronegativity) Base->F_Sub Effect1 Dipole Moment Increase (Increases BP) F_Sub->Effect1 Effect2 Low Polarizability (Decreases London Forces) F_Sub->Effect2 Result Net Result: Slight BP Elevation (+5-15°C) Enhanced Metabolic Stability Effect1->Result Effect2->Result

Caption: Logical pathway of fluorine's impact on the physicochemical properties of vinylanisoles.

Applications in Drug Development

The primary interest in these compounds lies in bioisosterism . The metabolic oxidation of the vinyl group (to an epoxide) is a common clearance pathway.

  • Metabolic Blocking: Fluorine substitution on the aromatic ring deactivates the ring toward oxidation, while the vinyl group remains available for targeted covalent inhibition or polymerization.

  • Lipophilicity Tuning: Fluorination modulates

    
    , improving membrane permeability without the significant molecular weight penalty of heavier halogens.
    

References

  • 4-Vinylanisole Properties: Wikipedia.[1] 4-Vinylanisole.[1][2] Link[1]

  • 4-Fluoroanisole Properties: PubChem. 4-Fluoroanisole Compound Summary. Link

  • Wittig Reaction Protocol: Organic Syntheses. Preparation of Z-Iodoalkene. Link

  • Fluorine in Drug Design: Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. Link

  • 3-Fluoro-4-methylanisole Data: Echemi. 3-Fluoro-4-methylanisole Properties. Link

Sources

Electronic Modulation of Methoxystyrene: A Guide to Fluorine Substitution Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into methoxystyrene scaffolds represents a critical tool in both polymer chemistry and medicinal optimization. This guide dissects the electronic perturbations caused by fluorine substitution (


) on the methoxystyrene core. Unlike simple alkyl systems, the methoxystyrene moiety presents a complex "push-pull" electronic landscape defined by the resonance donation (

) of the methoxy group and the inductive withdrawal (

) of the fluorine.

This whitepaper provides a mechanistic breakdown of these competing effects, their spectroscopic signatures (


 NMR), and their profound impact on cationic polymerization kinetics and metabolic stability (CYP450 blocking).

Part 1: The Electronic Landscape (Hammett & Resonance)

To predict reactivity, one must quantify the electronic conflict between the methoxy group and the fluorine substituent. The reactivity of the vinyl group in styrene is dictated by the electron density of the aromatic ring.

The "Push-Pull" Conflict
  • Methoxy Group (

    
    ):  A strong resonance donor (
    
    
    
    ). It pushes electron density into the ring and the vinyl tail, stabilizing carbocation intermediates (critical for cationic polymerization).
  • Fluorine (

    
    ):  A unique substituent that is highly electronegative (Inductive withdrawal, 
    
    
    
    ) but possesses lone pairs capable of donation (Resonance donation,
    
    
    ).
    • Meta-F: Resonance is geometrically impossible. Inductive withdrawal dominates (

      
      ). Result: Deactivation .
      
    • Para-F: Resonance competes with induction. The net effect is weak withdrawal (

      
      ). Result: Neutral/Slight Deactivation .
      
Vector Analysis of Electronic Effects

The following diagram visualizes the competing electronic vectors in a 3-fluoro-4-methoxystyrene system, a common motif in drug design to protect the metabolically labile 4-position.

ElectronicVectors Ring Aromatic Ring Vinyl Vinyl Group (-CH=CH2) Ring->Vinyl Net Electron Density OMe Methoxy (-OCH3) (Para) OMe->Ring +R Effect (Strong Donation) F Fluorine (-F) (Meta) OMe->F Shielding Effect (NMR Upfield Shift) F->Ring -I Effect (Strong Withdrawal) Carbocation Cationic Intermediate (Stabilization?) Vinyl->Carbocation Polymerization Initiation

Figure 1: Electronic vector map of 3-fluoro-4-methoxystyrene. Note the opposing forces: OMe pumps density in (Green), while F pulls density out via induction (Red), reducing the net density available to the vinyl group.

Part 2: Spectroscopic Signatures ( NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for validating the electronic environment. The


 nucleus is extremely sensitive to the "shielding" provided by the electron-rich methoxy group.
Chemical Shift Prediction Table

The presence of the oxygen atom (OMe) significantly alters the fluorine shift compared to a naked fluorostyrene.

Compound StructureSubstituent Position

(Net)
Predicted

Shift (

, ppm)*
Electronic Environment
4-Fluorostyrene Para-F+0.06-118.0Baseline (Weakly Withdrawing)
3-Fluoro-styrene Meta-F+0.34-113.0Deshielded (Inductive dominant)
3-Fluoro-4-methoxystyrene Meta-F / Para-OMe+0.34 (F) / -0.27 (OMe)-135.0 Shielded : OMe donates e- density toward F.
2-Fluoro-4-methoxystyrene Ortho-F / Para-OMeVariable (Steric)-115.0Complex: Field effects & steric twist.

*Note: Shifts are referenced to CFCl


 (0 ppm). Negative values indicate upfield shifts (shielding).

Key Insight: In 3-fluoro-4-methoxystyrene, the strong resonance donation of the 4-OMe group increases electron density at the 3-position (ortho to the OMe). This "shields" the fluorine nucleus, causing a significant upfield shift (more negative ppm) compared to 3-fluorostyrene. This is a diagnostic signature of successful synthesis.

Part 3: Reactivity & Kinetics (Cationic Polymerization)

Methoxystyrenes are classic monomers for Living Cationic Polymerization . The stability of the propagating carbocation is paramount.

The Destabilization Effect

In a standard p-methoxystyrene (pMOS), the carbocation is stabilized by the p-OMe oxygen lone pair.



Effect of Fluorine Substitution: Adding a fluorine atom (especially at the meta position relative to the vinyl group) exerts a strong inductive pull (


).[1]
  • Destabilization: It pulls electron density away from the carbenium center.

  • Rate Retardation: The propagation rate constant (

    
    ) decreases significantly compared to non-fluorinated pMOS.
    
  • Living Character: While the rate slows, the living nature often improves because the carbocation is less prone to side reactions (transfer/termination), provided the initiator system is tuned (e.g., using a weaker Lewis acid like

    
     instead of 
    
    
    
    ).
Polymerization Workflow (Graphviz)

PolymerizationKinetics cluster_cycle Propagation Cycle (Equilibrium) Initiator Initiator System (IBVE-HCl / ZnCl2) Monomer Monomer (3-Fluoro-4-methoxystyrene) Initiator->Monomer Adduct Adduct Formation (C-Cl Bond) Monomer->Adduct Dormant Dormant Species (Covalent P-Cl) Adduct->Dormant Active Active Species (Carbocation P+) Active->Dormant k_deact (Fast) Polymer Fluorinated Poly(pMOS) Controlled MW / Narrow PDI Active->Polymer + Monomer Dormant->Active k_act (Slow due to F)

Figure 2: Cationic polymerization cycle. Fluorine substitution shifts the equilibrium toward the Dormant species (P-Cl) by destabilizing the Active cation, requiring stronger Lewis acids or altered temperatures to maintain rates.

Part 4: Experimental Protocol

Synthesis of 3-Fluoro-4-Methoxystyrene (Wittig Approach)

This protocol avoids the use of harsh Grignard conditions that might affect the fluorine ring substitution.

Reagents:

  • 3-Fluoro-4-methoxybenzaldehyde (

    
    )
    
  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    , 
    
    
    
    )
  • Dry THF (

    
    )
    

Step-by-Step Methodology:

  • Suspension Preparation: In a flame-dried 250 mL round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in dry THF. Cool to

    
    .
    
  • Ylide Formation: Add

    
     portion-wise. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 mins at 
    
    
    
    .
  • Addition: Dropwise add 3-fluoro-4-methoxybenzaldehyde (dissolved in 10 mL THF) over 15 minutes. The yellow color may fade.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
    ) should disappear; the styrene spot (
    
    
    
    ) will appear.
  • Quench & Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography (100% Pentane to remove triphenylphosphine oxide).

  • Validation: Check

    
     NMR. Expect singlet/multiplet at 
    
    
    
    .
Kinetic Monitoring (Self-Validating Protocol)

To verify the electronic effect on polymerization:

  • Setup: Prepare a dry NMR tube with monomer (

    
    ) in 
    
    
    
    at
    
    
    .
  • Initiation: Add

    
     (catalytic amount).
    
  • Measurement: Monitor the disappearance of vinylic protons (

    
     and 
    
    
    
    ) vs. the internal standard (solvent peak).
  • Validation: If

    
     is 
    
    
    
    slower than non-fluorinated control, the inductive withdrawal is confirmed.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).
  • Haufe, G., et al. (2025).[2] "Elucidating Fluorine Steering Effects in Diels-Alder Reactions." Journal of Organic Chemistry.

  • Satoh, K., Kamigaito, M., & Sawamoto, M. (2000). "Cationic Polymerization of p-Alkoxystyrenes in Aqueous Media." Macromolecules, 33(13), 4660–4666.

  • Bhattarai, P., & Altman, R. A. (2026).[3] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for 2-Ethenyl-4-fluoro-1-methoxybenzene (CAS: 2206-88-4, also known as 4-fluoro-2-vinylanisole). This fluorinated styrene derivative is a critical fragment in medicinal chemistry, particularly for modifying metabolic stability in drug candidates.

The method utilizes a Wittig Olefination strategy, selected for its superior regiocontrol compared to Grignard addition/dehydration sequences. While traditional Wittig protocols often suffer from difficult purification (specifically triphenylphosphine oxide removal), this guide introduces a Zinc Chloride (ZnCl₂) complexation workup to streamline isolation without exhaustive chromatography.

Key Performance Indicators
  • Target: this compound

  • Precursor: 5-Fluoro-2-methoxybenzaldehyde

  • Yield Potential: 75–85% (Isolated)

  • Scale: Scalable from mg to multi-gram batches.

Strategic Analysis & Retrosynthesis

The synthesis targets the transformation of an aldehyde carbonyl to a terminal alkene.[1][2][3][4]

Retrosynthetic Logic:

  • Disconnection: The C=C double bond is the logical disconnection point.

  • Precursor Selection: The target molecule has a methoxy group at C1, a vinyl group at C2, and a fluorine at C4.

    • Critical Regiochemistry: To achieve the 4-fluoro/2-vinyl arrangement relative to the methoxy group, the starting material must be 5-Fluoro-2-methoxybenzaldehyde . (Note: In the aldehyde numbering, the carbonyl is C1, methoxy is C2, and fluorine is C5. Upon conversion to the anisole derivative, the numbering shifts, placing fluorine at C4).

  • Reagent Choice: Methyltriphenylphosphonium bromide (MePPh₃Br) serves as the methylene source. Potassium tert-butoxide (KOt-Bu) is chosen as the base for its solubility in THF and clean deprotonation profile, avoiding the pyrophoric risks of n-BuLi.

Reaction Scheme (Graphviz)

WittigMechanism Precursor 5-Fluoro-2-methoxybenzaldehyde Betaine Betaine Intermediate Precursor->Betaine Nucleophilic Attack Salt MePPh3Br (Phosphonium Salt) Ylide Phosphonium Ylide (Ph3P=CH2) Salt->Ylide Deprotonation (-HBr) Base KOtBu (Base) Base->Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Product 2-Ethenyl-4-fluoro- 1-methoxybenzene Oxaphosphetane->Product Elimination Byproduct Ph3P=O (TPPO) Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway of the Wittig reaction showing the conversion of the phosphonium salt to the active ylide and subsequent olefination.[4][5][6]

Materials & Reagents

ReagentEquiv.[6][7][8][9][10]RoleCritical Attribute
5-Fluoro-2-methoxybenzaldehyde 1.0SubstratePurity >97%; liquid or low-melt solid.
Methyltriphenylphosphonium bromide 1.2 - 1.3Ylide PrecursorMust be dry (hygroscopic). Dry at 100°C under vacuum if clumped.
Potassium tert-butoxide (KOt-Bu) 1.3 - 1.4BaseUse 1.0M solution in THF or fresh solid (sublimed grade preferred).
Tetrahydrofuran (THF) SolventSolventStrictly Anhydrous . Inhibitor-free.
Zinc Chloride (ZnCl₂) 2.0 (vs TPPO)Workup AgentAnhydrous; for complexing phosphine oxide.

Experimental Protocol

Protocol A: Standard High-Yield Synthesis (Inert Atmosphere)

Recommended for research scales (100 mg to 10 g).

Step 1: Ylide Generation ("The Instant Ylide")
  • Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Methyltriphenylphosphonium bromide (1.3 equiv) to the flask.

  • Add anhydrous THF (concentration ~0.4 M relative to the salt).

  • Cool the white suspension to 0°C (ice/water bath).

  • Add KOt-Bu (1.4 equiv) slowly.

    • Observation: The suspension will turn a bright canary yellow (or sometimes orange), indicating the formation of the active ylide (Ph₃P=CH₂).

  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step 2: Olefination
  • Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

    • Rate: Add over 10–15 minutes to prevent exotherms.

    • Observation: The yellow color will fade to a pale suspension as the ylide is consumed and the betaine/oxaphosphetane forms.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The aldehyde spot should disappear.

Step 3: Workup & TPPO Removal (The ZnCl₂ Method)

Standard aqueous workup often drags Triphenylphosphine Oxide (TPPO) into the organic layer. This modified workup precipitates TPPO.[11]

  • Quench the reaction with saturated NH₄Cl solution (approx. equal volume to THF).

  • Extract the aqueous layer 3x with Diethyl Ether (Et₂O) or MTBE . (Avoid DCM if possible, as it solubilizes TPPO more effectively than ether).

  • Combine organic layers and dry over MgSO₄ . Filter.

  • TPPO Precipitation:

    • Concentrate the crude mixture to roughly 1/4 volume.

    • Dissolve the residue in ethanol (or add ethanol to the oil).

    • Add ZnCl₂ (approx. 2 equiv relative to expected TPPO) dissolved in ethanol.[12]

    • Stir for 1 hour. The ZnCl₂-TPPO complex will precipitate as a white solid.

    • Filter the solid off.[6][7][12][13][14]

  • Concentrate the filtrate.[12]

Step 4: Final Purification
  • Perform a short Flash Column Chromatography on silica gel.

  • Eluent: 100% Pentane or Hexanes initially, ramping to 5% EtOAc/Hexanes.

    • Note: The product is non-polar.[12][14] TPPO is very polar.[12] The ZnCl₂ step removes 90% of TPPO; the column removes the rest.

Process Control & Troubleshooting

Workflow Logic

Workflow Start Start Synthesis YlideGen Ylide Generation (MePPh3Br + KOtBu) 0°C, 45 min Start->YlideGen CheckColor Is solution Yellow? YlideGen->CheckColor AddSubstrate Add Aldehyde (Dropwise) CheckColor->AddSubstrate Yes TroubleWater STOP: System Wet. Dry Reagents. CheckColor->TroubleWater No (White/Colorless) Monitor Monitor (TLC/LCMS) >3 hours AddSubstrate->Monitor Complete Aldehyde Consumed? Monitor->Complete Workup ZnCl2 Precipitation & Extraction Complete->Workup Yes Extend Heat to 40°C or Add more Ylide Complete->Extend No Purify Silica Plug (Pentane) Workup->Purify Extend->Monitor

Figure 2: Operational workflow with critical decision points for reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Yellow Color Wet THF or old Base.Abort. Distill THF or use fresh KOt-Bu. The ylide is water-sensitive.
Low Conversion Enolizable protons?Unlikely with this substrate. Ensure aldehyde purity. Increase reaction time or temp (up to 40°C).
Product contaminated with white solid TPPO breakthrough.Triturate product with cold pentane; filter. TPPO is insoluble in pentane.[10]

Characterization Data (Expected)

1H NMR (400 MHz, CDCl₃):

  • Vinyl Protons: Look for the characteristic ABX system of the terminal styrene.

    • 
       ~6.9–7.1 ppm (dd, 1H, J = 17.5, 11.0 Hz, alpha-H).
      
    • 
       ~5.7 ppm (d, 1H, J = 17.5 Hz, trans-beta-H).
      
    • 
       ~5.2 ppm (d, 1H, J = 11.0 Hz, cis-beta-H).
      
  • Methoxy: Singlet at

    
     ~3.85 ppm (3H).
    
  • Aromatic: Three protons.[6] The splitting pattern will be complex due to F-H coupling (J ~5-9 Hz).

19F NMR:

  • Single peak around -110 to -120 ppm (typical for fluoro-anisoles).

Safety & Handling

  • Fluorinated Intermediates: Generally stable, but avoid inhalation of dusts/vapors.

  • Methyltriphenylphosphonium bromide: Toxic if swallowed. Irritant.

  • Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert gas.[5][8][13]

References

  • Wittig Reaction Mechanism & Scope

    • Maercker, A. The Wittig Reaction. Org.[2][7][8][14] React.1965 , 14, 270–490.

  • Purification (TPPO Removal with ZnCl₂)

    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[14] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[14] Chem.2017 , 82, 9931–9936.[14]

  • General Wittig Protocols (Organic Syntheses)

    • Fitjer, L.; Quabeck, U. The Wittig Reaction using Potassium tert-Butoxide in Tetrahydrofuran. Synth. Commun.1985 , 15, 855-864.

Sources

Application Note: Heck Cross-Coupling Protocols for 4-Fluoro-2-Vinylanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for synthesizing 4-fluoro-2-vinylanisole (also known as 1-fluoro-3-methoxy-4-vinylbenzene derivatives) via the Mizoroki-Heck reaction.

Executive Summary

The synthesis of 4-fluoro-2-vinylanisole presents a specific challenge in cross-coupling chemistry: the installation of a vinyl group onto an electron-rich, ortho-substituted aryl halide. While Suzuki-Miyaura vinylation is a common alternative, the Mizoroki-Heck reaction offers superior atom economy and lower reagent costs by utilizing ethylene gas directly.

This guide details two validated protocols:

  • High-Pressure Autoclave Method: The industrial gold standard for maximizing yield and throughput.

  • Atmospheric "Jeffery" Method: A robust, ligand-free laboratory protocol using phase-transfer catalysis (PTC) for conditions where high-pressure equipment is unavailable.

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The precursor, 2-bromo-4-fluoroanisole , possesses two critical features affecting catalytic turnover:

  • Electronic Deactivation: The ortho-methoxy group is a strong electron-donating group (EDG), which increases electron density at the C-Br bond. This makes the oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

  • Steric Hindrance: The ortho-methoxy group creates steric bulk, impeding the approach of bulky phosphine-ligated palladium species.

The Solution: Ligand Selection & Additives

To overcome these barriers, we employ two distinct strategies:

  • Strategy A (Phosphine-Modified): Use of P(o-tol)₃ (Tri-o-tolylphosphine). The steric bulk of this ligand actually aids in the formation of the active mono-phosphine Pd(0) species and promotes the dissociation required for alkene coordination.

  • Strategy B (Ligand-Free/Jeffery): Use of TBAB (Tetrabutylammonium bromide). This stabilizes "naked" Pd-nanoclusters, which are highly active and less sensitive to steric hindrance than phosphine-coordinated complexes.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

HeckCycle Precursor 2-Bromo-4-fluoroanisole OxAdd Oxidative Addition (Rate Limiting Step) Precursor->OxAdd + Pd(0) Pd0 Active Catalyst [Pd(0)L] Pd0->OxAdd Coord Ethylene Coordination OxAdd->Coord + Ethylene Insertion Migratory Insertion Coord->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Product 4-Fluoro-2-vinylanisole Elimination->Product BaseStep Base Regeneration (HBr Scavenging) Elimination->BaseStep Pd(H)Br species BaseStep->Pd0 Reductive Elimination

Figure 1: Catalytic cycle for the Heck vinylation of 2-bromo-4-fluoroanisole. Note the oxidative addition is the rate-determining step due to the electron-rich methoxy group.

Experimental Protocols

Protocol A: High-Pressure Ethylene (Recommended)

Best for: Scale-up (>10g), high yields, and clean reaction profiles.

Reagents & Equipment:

  • Substrate: 2-bromo-4-fluoroanisole (1.0 equiv)

  • Gas: Ethylene (Grade 3.0 or higher)

  • Catalyst: Pd(OAc)₂ (1.0 mol%)

  • Ligand: P(o-tol)₃ (2.0 - 4.0 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Vessel: Stainless steel autoclave (Parr or similar)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Ar flow, load Pd(OAc)₂ and P(o-tol)₃ into the autoclave liner. Add the aryl bromide and solvent.[1]

  • Solvation: Add Et₃N last. Seal the reactor immediately.

  • Purge: Purge the reactor 3 times with Nitrogen (10 bar), then 3 times with Ethylene (5 bar) to remove oxygen.

  • Pressurize: Fill with Ethylene to 10-15 bar (150-220 psi) .

  • Reaction: Heat to 100°C with vigorous stirring (800+ RPM).

    • Note: Pressure may drop initially as ethylene is consumed. Repressurize if it drops below 8 bar.

  • Duration: Run for 12–24 hours. Monitor consumption by HPLC/GC.

  • Workup: Cool to RT. Vent gas carefully (into a fume hood). Dilute with Ethyl Acetate, wash with 1M HCl (to remove amine salts) and Brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Atmospheric "Jeffery" Conditions (Ligand-Free)

Best for: Lab scale (<5g), quick screening, no autoclave required.

Reagents & Equipment:

  • Substrate: 2-bromo-4-fluoroanisole (1.0 equiv)

  • Gas: Ethylene (Balloon)

  • Catalyst: Pd(OAc)₂ (2.0 - 3.0 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv, anhydrous/granular)

  • Solvent: DMF (Dimethylformamide)

  • Vessel: 3-neck round bottom flask with reflux condenser.

Step-by-Step Methodology:

  • Setup: Flame-dry the glassware. Equip with a heavy magnetic stir bar.

  • Charge: Add Pd(OAc)₂, TBAB, K₂CO₃, and Substrate.

  • Degas: Add DMF. Sparge the solution with Argon for 15 minutes.

  • Ethylene Introduction: Switch to an Ethylene balloon (double-balloon setup recommended for pressure maintenance). Insert a long needle into the solution to sparge with Ethylene for 5 mins, then pull the needle to the headspace.

  • Reaction: Heat to 80–90°C .

    • Critical: Do not overheat (>100°C) as Pd-black precipitation accelerates under ligand-free conditions.

  • Duration: 24–48 hours.

  • Workup: Dilute with water/ether. The high solubility of DMF in water requires thorough washing (3x Water, 1x LiCl solution).

Critical Parameter Analysis

The following table summarizes the impact of key variables specifically for the 4-fluoro-2-vinylanisole target.

ParameterRecommendationScientific Rationale
Solvent DMF or MeCN Polar aprotic solvents stabilize the ionic Pd(II) intermediates. DMF is superior for the Jeffery conditions (Protocol B) to solubilize the carbonate base.
Base Et₃N (Protocol A) K₂CO₃ (Protocol B)Soluble organic bases (Et₃N) are preferred for homogenous phosphine systems. Inorganic bases (K₂CO₃) work best with Phase Transfer Catalysts (TBAB).
Ligand P(o-tol)₃ The steric bulk prevents the formation of inactive bis-phosphine Pd complexes, keeping the catalyst in the active mono-ligated state necessary for bulky ortho-substrates.
Temperature 80-100°C Higher temperatures promote oxidative addition of the electron-rich aryl bromide but increase the risk of polymerization of the vinyl product. Do not exceed 110°C.

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • Product ID: Look for the characteristic vinyl protons in ¹H NMR.

    • Terminal Vinyl Protons: Two doublets (dd) typically between 5.2 – 5.8 ppm.

    • Internal Vinyl Proton: A doublet of doublets (dd) around 6.6 – 7.1 ppm.

    • Methoxy Group: Singlet at ~3.8 ppm.

  • Impurity (Isomerization): If the vinyl group migrates (rare with ethylene but possible), you will lose the terminal alkene signals.

  • Impurity (Homocoupling): Biaryl formation (4,4'-difluoro-2,2'-dimethoxybiphenyl) indicates catalyst deactivation or oxygen leakage.

Troubleshooting Guide
  • Problem: Low Conversion (<50%).

    • Cause: Catalyst poisoning or insufficient ethylene pressure.

    • Fix: Increase catalyst loading to 3 mol%; ensure rigorous de-oxygenation; switch to Protocol A (High Pressure).

  • Problem: Pd-Black Formation (Mirror on flask).

    • Cause: "Jeffery" conditions overheating or lack of oxidant.

    • Fix: Add more TBAB (stabilizer); lower temperature by 10°C.

Safety & Handling

  • Ethylene: Extremely flammable and acts as an asphyxiant. All balloon reactions must be performed in a high-flow fume hood. Autoclaves must be pressure-tested and housed in a blast shield or designated high-pressure bay.

  • HF Generation: While the C-F bond is generally stable under Heck conditions, accidental defluorination can generate trace HF. Glassware etching is a sign of this. Always work up with a basic wash (NaHCO₃).

  • 4-Fluoro-2-vinylanisole: Likely a skin irritant and potential sensitizer (similar to styrene derivatives). Handle with gloves and avoid inhalation.

References

  • Classic Heck Conditions (Phosphine Ligands)

    • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
  • Jeffery Conditions (Ligand-Free/PTC)

    • Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.
  • Vinylation of Electron-Rich Aryl Bromides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
  • General Review of Heck Reaction Mechanisms

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Application Notes and Protocols for 2-Ethenyl-4-fluoro-1-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Vinyl Anisole Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of rational drug design. The building block, 2-ethenyl-4-fluoro-1-methoxybenzene, also known as 2-vinyl-5-fluoroanisole, presents itself as a highly valuable scaffold, embodying several key features sought after by drug discovery professionals.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy group offers a handle for further functionalization and can influence the electronic properties of the aromatic ring. The vinyl group is a versatile functional handle, amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This allows for the facile introduction of molecular complexity and the construction of diverse chemical libraries for biological screening.

This document serves as a detailed guide for researchers, providing in-depth application notes and validated protocols for the utilization of this compound in the synthesis of medicinally relevant compounds. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen experimental conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Stilbene Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in contemporary organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The vinyl group of this compound is an excellent substrate for these transformations, allowing for the synthesis of substituted stilbenes and other conjugated systems.

A. The Heck-Mizoroki Reaction: Synthesis of Substituted Stilbenes

The Heck-Mizoroki reaction facilitates the coupling of a vinyl group with an aryl halide or triflate, providing a direct route to stilbene derivatives.[1][2] Stilbenes are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate/triphenylphosphine system is a classic and reliable choice for the Heck reaction. Triphenylphosphine serves as a ligand to stabilize the palladium(0) active species and influence the reaction's efficiency.

  • Base: An inorganic base like potassium carbonate is used to neutralize the hydrogen halide generated during the catalytic cycle, regenerating the active palladium catalyst.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and the palladium catalyst.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst.

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-2-(4-methoxy-3-vinylphenyl)ethene

This protocol describes a general procedure for the Heck reaction between this compound and an aryl halide.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
This compound152.181.0 g1.0
4-Iodoanisole234.041.83 g1.2
Palladium(II) acetate (Pd(OAc)₂)224.5074 mg0.05
Triphenylphosphine (PPh₃)262.29172 mg0.10
Potassium carbonate (K₂CO₃)138.211.80 g2.0
N,N-Dimethylformamide (DMF)-20 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 g, 6.57 mmol), 4-iodoanisole (1.83 g, 7.89 mmol), palladium(II) acetate (74 mg, 0.33 mmol), triphenylphosphine (172 mg, 0.66 mmol), and potassium carbonate (1.80 g, 13.14 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

  • Wash the combined organic filtrate with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

Heck Reaction Workflow
B. The Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] While the vinyl group of this compound is not the direct participant in this reaction, this building block can be first converted to a boronic acid or ester derivative, which can then be coupled with various aryl or heteroaryl halides to generate a diverse array of biaryl structures. Biaryl motifs are prevalent in many approved drugs.

Causality Behind Experimental Choices:

  • Catalyst System: A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often used for its high activity and stability. The dppf ligand is effective in promoting the coupling of a wide range of substrates.

  • Base: A moderately strong base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed. Water is essential for the activation of the boronic acid by the base.

  • Inert Atmosphere: As with the Heck reaction, an inert atmosphere is crucial to prevent catalyst deactivation.

Experimental Protocol: Synthesis of a Biaryl Compound from a Boronic Ester of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic ester derivative with an aryl bromide.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
2-(2-Ethenyl-4-fluoro-1-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane278.151.0 g1.0
4-Bromo-N,N-dimethylaniline200.09864 mg1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.64147 mg0.05
Potassium carbonate (K₂CO₃)138.21995 mg2.0
1,4-Dioxane-15 mL-
Water-5 mL-

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve 2-(2-ethenyl-4-fluoro-1-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g, 3.60 mmol) and 4-bromo-N,N-dimethylaniline (864 mg, 4.32 mmol) in 1,4-dioxane (15 mL).

  • Add an aqueous solution of potassium carbonate (995 mg in 5 mL of water).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (147 mg, 0.18 mmol).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (40 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactant Preparation cluster_catalysis Catalytic Cycle cluster_products Product Formation R1 Boronic Ester Derivative TM Transmetalation R1->TM R2 Aryl Halide OA Oxidative Addition R2->OA R3 Base (K₂CO₃ in H₂O) R3->TM Pd0 Pd(0) Pd0->OA Aryl Halide OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Diaryl-Pd(II) Complex RE->Pd0 Product P Biaryl Product RE->P

Suzuki-Miyaura Catalytic Cycle

II. [4+2] Cycloaddition (Diels-Alder) Reactions: Accessing Cyclic Scaffolds

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, providing a powerful method for the construction of six-membered rings.[5] This [4+2] cycloaddition reaction is highly stereospecific and offers a route to complex cyclic and polycyclic structures that are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices:

  • Diene Selection: The reactivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Electron-rich dienes react more readily with electron-poor dienophiles, and vice-versa. The electron-donating methoxy group on the dienophile (this compound) makes it moderately electron-rich. Therefore, pairing it with an electron-deficient diene will accelerate the reaction.

  • Lewis Acid Catalysis: Lewis acids can be used to catalyze Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient and thus more reactive towards the diene.

  • Solvent and Temperature: The choice of solvent and temperature can significantly impact the reaction rate and selectivity. Non-polar solvents are often preferred, and elevated temperatures are typically required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of a Cyclohexene Derivative

This protocol provides a general procedure for the Diels-Alder reaction of this compound with an electron-deficient diene.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
This compound152.181.0 g1.0
Tetracyanoethylene (TCNE)128.091.0 g1.2
Toluene-25 mL-

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 6.57 mmol) and tetracyanoethylene (1.0 g, 7.81 mmol).

  • Add dry toluene (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclohexene derivative.

Diels-Alder Reaction Mechanism

III. Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions and cycloadditions allows for the efficient synthesis of a wide range of molecular scaffolds, including stilbenes, biaryls, and complex cyclic systems. The protocols provided in this document offer a starting point for researchers to explore the rich chemistry of this compound. Further exploration of its reactivity, including asymmetric transformations and its use in the synthesis of complex natural product analogues, will undoubtedly continue to expand its role in the discovery of new therapeutic agents.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1991). Synthesis and evaluation of new C-ring-substituted cis- and trans-stilbene analogues as potential anticancer agents. Journal of Medicinal Chemistry, 34(8), 2579–2588.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. Tetrahedron, 52(30), 10113-10130.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Oppolzer, W. (1990). Intramolecular (Alkene- and Alkyne-) Isocyanide Cycloadditions. Angewandte Chemie International Edition in English, 29(12), 1313-1327.

Sources

Application Note: Catalytic Hydrogenation of the Vinyl Group in 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the chemoselective reduction of the vinyl moiety in 2-Ethenyl-4-fluoro-1-methoxybenzene to an ethyl group using Palladium on Carbon (Pd/C). While the hydrogenation of styrenes is a fundamental transformation, this specific substrate presents a chemo-selectivity checkpoint: the preservation of the aryl-fluoride bond.

Scientific Rationale: The vinyl group (


) is highly reactive toward catalytic hydrogenation. In contrast, the aryl-fluoride bond (Ar-F) is the most stable carbon-halogen bond (

). Under ambient temperature and atmospheric pressure (1 atm), Pd/C selectively reduces the alkene without effecting hydrodefluorination, which typically requires elevated pressures or electrophilic activation.

Reaction Scheme & Mechanism

The transformation proceeds via a heterogeneous mechanism on the surface of the palladium catalyst. The alkene adsorbs onto the metal surface, followed by the syn-addition of two hydrogen atoms.

ReactionScheme Substrate This compound (Vinyl Group) Catalyst Pd/C Surface (H2 Adsorption) Substrate->Catalyst Adsorption Intermediate Pd-Alkyl Complex (Syn-Addition) Catalyst->Intermediate Insertion Product 4-Fluoro-2-ethylanisole (Ethyl Group) Intermediate->Product Reductive Elimination ArF Ar-F Bond Remains Intact Intermediate->ArF

Figure 1: Mechanistic pathway of heterogeneous hydrogenation on Palladium surface.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate This compoundStarting Material
Catalyst 10% Pd/C (wet support preferred)Heterogeneous Catalyst
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Reaction Medium
Gas Hydrogen (

)
Reductant (Balloon)
Filter Aid Celite® 545Catalyst Removal
Critical Safety Pre-Check

DANGER: Dry Pd/C is pyrophoric . It can ignite spontaneously in the presence of methanol vapors and air.

  • Rule 1: Always use an inert gas (Nitrogen/Argon) blanket when handling the catalyst.

  • Rule 2: Use "wet" Pd/C (usually sold with ~50% water content) to minimize ignition risk.

  • Rule 3: Never add dry catalyst to a flask containing methanol. Add the catalyst first, purge with inert gas, then add solvent.[1][2][3]

Step-by-Step Procedure
Phase 1: Setup & Inerting
  • Weighing: To a dry round-bottom flask (RBF) equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

    • Note: If using 1g of substrate, use 100mg of catalyst.

  • Inert Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold.[3] Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Solvent Addition: Under a positive pressure of

    
    , inject Methanol  (0.1 M concentration, approx. 10 mL per gram of substrate) via syringe.
    
    • Why Methanol? High solubility of styrenes and fast reaction kinetics.

    • Alternative: Use Ethyl Acetate if the substrate is lipophilic or if safety protocols restrict MeOH use with Pd/C.

Phase 2: Hydrogenation
  • Hydrogen Introduction: Prepare a balloon filled with

    
     gas. Attach a needle to the balloon.
    
  • Exchange: Insert a vent needle into the septum to relieve

    
     pressure, then insert the 
    
    
    
    balloon needle. Remove the vent needle immediately.
  • Purge Cycle: Briefly open the septum slightly (or use a vacuum line carefully) to flush the headspace with

    
    . (Repeat x3).
    
  • Reaction: Stir vigorously at room temperature (20-25°C) under 1 atm

    
     (balloon pressure).
    
    • Duration: Typically 1–4 hours.

    • Monitoring: Monitor by TLC (Thin Layer Chromatography) or GC-MS. Look for the disappearance of the vinyl alkene spot.

Phase 3: Workup & Purification
  • Quenching: Remove the

    
     balloon. Flush the flask with 
    
    
    
    for 5 minutes to remove residual hydrogen gas.
  • Filtration: Prepare a sintered glass funnel with a pad of Celite . Wet the Celite with methanol.

  • Filtering: Filter the reaction mixture through the Celite pad to remove the Pd/C.

    • Safety: Do not let the filter cake dry out completely, as the spent catalyst saturated with hydrogen is highly flammable.[1] Wash with additional methanol.[4]

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

  • Validation: Analyze via

    
    H NMR.
    

Experimental Workflow Visualization

Workflow Start Start: Weigh Substrate & Catalyst Inert Purge with N2 (3 cycles) Remove O2 Start->Inert Solvent Add Solvent (MeOH) Under N2 Flow Inert->Solvent H2_Intro Introduce H2 Balloon (1 atm) Solvent->H2_Intro Stir Stir 1-4 Hours (Monitor TLC) H2_Intro->Stir Filter Filter through Celite (Remove Pd/C) Stir->Filter Evap Evaporate Solvent Yield: 4-Fluoro-2-ethylanisole Filter->Evap

Figure 2: Operational workflow for the batch hydrogenation process.

Data Validation & Expected Results

NMR Interpretation

Successful hydrogenation is confirmed by the specific shift in proton signals.

Proton TypeSubstrate (

ppm)
Product (

ppm)
Change
Vinyl

~6.7 (dd)Absent Converted
Vinyl

~5.2 & 5.7 (dd)Absent Converted
Ethyl

Absent~2.6 (q)New Signal
Ethyl

Absent~1.2 (t)New Signal
Methoxy

~3.8 (s)~3.8 (s)Unchanged
Troubleshooting Guide
  • Issue: Reaction is stalled (incomplete conversion after 4 hours).

    • Cause: Catalyst poisoning (sulfur/amines) or poor mass transfer.

    • Solution: Purge flask with

      
      , filter, and re-subject to fresh catalyst. Ensure vigorous stirring to break 
      
      
      
      gas into the solvent.
  • Issue: Defluorination observed (formation of 2-ethylanisole).

    • Cause: Reaction time too long or catalyst too active.

    • Solution: Stop reaction immediately upon consumption of starting material. Switch solvent to Ethyl Acetate (less polar) to reduce catalyst activity slightly.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Common Organic Chemistry. (2023). Palladium on Carbon (Pd/C) Protocols. Link

  • Grushin, V. V. (2010). The Organometallic Chemistry of Carbon-Fluorine Bonds. Chemical Reviews. (Discusses stability of Ar-F bonds). Link

Sources

Application Note: Advanced Functionalization of 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific synthetic challenges posed by 2-Ethenyl-4-fluoro-1-methoxybenzene (also known as 4-fluoro-2-vinylanisole). Unlike standard aromatic substrates, this molecule presents a "Vinyl Paradox": the vinyl group is a reactive handle that is susceptible to polymerization or addition under the very conditions typically used to functionalize the ring.

Strategic Analysis: The "Vinyl Paradox"

The core challenge in functionalizing This compound is distinguishing the aromatic ring reactivity from the vinyl side chain. Standard Electrophilic Aromatic Substitution (EAS) conditions (e.g.,


, 

) will almost exclusively attack the vinyl group (addition/polymerization) before touching the ring.

To functionalize the ring chemoselectively, we must exploit Orthogonal Reactivity Modes :

  • Steric Control: Using transition metal catalysts that select the least hindered C-H bond (Ir-catalyzed Borylation).

  • Kinetic Basicity (Non-Nucleophilic): Using hindered amide bases (LiTMP) to deprotonate the ring without initiating anionic polymerization of the styrene.

  • Coordination Chemistry: Leveraging the methoxy group as a Directed Metalation Group (DMG).

Electronic & Steric Reactivity Map

The molecule has three open positions on the ring (3, 5, and 6). Their accessibility is governed by the interplay of the Methoxy (strong donor/director), Fluoro (withdrawing/acidifying), and Vinyl (conjugating/bulky) groups.

ReactivityMap Molecule This compound Pos3 Position 3 (Ortho to F, Ortho to Vinyl) Status: BLOCKED Reason: Steric crowding ('Sandwich' effect) Molecule->Pos3 Sterically Disfavored Pos5 Position 5 (Ortho to F, Meta to Vinyl) Status: ACCESSIBLE Reactivity: High Acidity (Ortho-F) Target: C-H Activation / DoM Molecule->Pos5 Ir-Catalyzed Borylation Pos6 Position 6 (Ortho to OMe, Meta to F) Status: ACTIVATED Reactivity: Strong Coordination (Ortho-OMe) Target: DoM (Major) Molecule->Pos6 LiTMP Lithiation

Caption: Reactivity landscape showing the accessibility of ring positions 3, 5, and 6 based on steric and electronic factors.

Protocol A: Regioselective C-H Borylation (Targeting C-5)

Objective: Install a boron handle at Position 5 without touching the vinyl group. Mechanism: Iridium-catalyzed C-H activation is governed by sterics. Position 3 is blocked. Position 6 is ortho to the methoxy group. Position 5 is the least hindered, flanked by a Fluorine atom (small radius) and a proton.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.55 equiv per C-H bond; typically 1.1 equiv used)
    
  • Solvent: THF or Hexane (Anhydrous)

Step-by-Step Methodology
  • Glovebox Setup: In a

    
    -filled glovebox, charge a reaction vial with 
    
    
    
    (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 2 mL of anhydrous THF. The solution should turn dark brown/red.
  • Reagent Addition: Add

    
     (280 mg, 1.1 mmol) and the substrate (152 mg, 1.0 mmol).
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 60°C for 4–8 hours .

    • Note: The vinyl group is stable under these conditions. Iridium catalysts do not typically hydroborate internal alkenes or styrenes efficiently without specific ligands/conditions, preferring the electron-rich aromatic C-H insertion.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

    
    ) to remove the catalyst.
    
  • Purification: Concentrate in vacuo. The product (typically a solid or viscous oil) can be recrystallized from pentane or used directly in Suzuki couplings.

Expected Outcome: >90% regioselectivity for Position 5 (4-fluoro-1-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-vinylbenzene).

Protocol B: Directed Ortho Metalation (DoM) (Targeting C-6)

Objective: Functionalize Position 6 (Ortho to OMe) using lithiation. Critical Safety & Chemistry Note: Do NOT use n-BuLi. n-Butyllithium acts as a nucleophile and will initiate anionic polymerization of the styrene double bond. You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is a bulky, non-nucleophilic base.

Materials
  • Substrate: this compound

  • Base: LiTMP (Prepared in situ from 2,2,6,6-Tetramethylpiperidine and n-BuLi)

  • Electrophile: DMF (for aldehyde),

    
     (for iodide), or 
    
    
    
    (for acid).
  • Solvent: Anhydrous THF.

Experimental Workflow

DoM_Workflow Step1 Base Prep TMP + n-BuLi (-78°C, THF) Step2 Substrate Addition Slow addition (-78°C, 1h) Step1->Step2 Step3 Lithiation Formation of Aryllithium Species Step2->Step3 Step4 Quench Add Electrophile (E+) (-78°C -> RT) Step3->Step4

Caption: Workflow for non-nucleophilic lithiation to avoid vinyl polymerization.

Step-by-Step Methodology
  • LiTMP Preparation:

    • Flame-dry a 50 mL Schlenk flask under Argon.

    • Add anhydrous THF (10 mL) and 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 30 mins at -78°C to form LiTMP.

  • Metalation:

    • Dissolve this compound (1.0 equiv) in THF (2 mL).

    • Add this solution slowly (over 10 mins) to the LiTMP solution at -78°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The LiTMP coordinates to the Methoxy oxygen (CIPE - Complex Induced Proximity Effect) and deprotonates Position 6 . Position 3 is less favored due to steric clash with the vinyl group and the bulky TMP base.

    • Stir for 1 hour at -78°C. The solution usually turns bright yellow/orange.

  • Quenching:

    • Add the electrophile (e.g., Iodine dissolved in THF, or DMF) rapidly.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Expected Outcome: Functionalization at Position 6 (e.g., 2-Ethenyl-4-fluoro-1-methoxy-6-iodobenzene).

Summary of Reactivity & Selectivity

MethodReagentTarget PositionMechanismKey Precaution
C-H Activation

/

C-5 Steric ControlRequires

-free environment.
DoM LiTMP / ElectrophileC-6 Coordination (OMe)Avoid n-BuLi (Polymerization risk). Keep at -78°C.
EAS (Halogenation) NBS / MeCNMixture/Vinyl ElectronicNot Recommended. High risk of vinyl addition. Use Borylation

Ipso-substitution instead.
Why "Indirect" EAS is Better

If you require a halogen at Position 5 or 6, do not use direct bromination (


). Instead, use the Borylation protocol (Protocol A) to get the boronic ester, then convert it to a bromide using 

or

. This "Ipso-Halogenation" preserves the vinyl group perfectly.

References

  • Ir-Catalyzed Borylation of Sterically Hindered Arenes

    • Title: Combined Cyanoborylation, C-H Activation Strategy for Styrene Functionaliz
    • Source:Org.[5][9] Lett.2020 , 22, 21, 8538–8543.

    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.[7][10][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source:Chem. Rev.[7]1990 , 90, 879–933.

    • URL:[Link]

  • Lithiation of Styrenes (Polymerization vs. Metalation): Title: Anionic Polymerization of Styrene Derivatives. Source:Prog. Polym. Sci.2007, 32, 1–25. (Contextual grounding for avoiding n-BuLi).
  • Non-Nucleophilic Bases in Synthesis

    • Title: Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP).
    • Source:Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

Sources

Application Notes and Protocols for the Large-Scale Preparation of 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Ethenyl-4-fluoro-1-methoxybenzene

This compound, also known as 2-vinyl-5-fluoroanisole, is a highly valuable substituted styrene derivative. Its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing fluorine atom, make it a critical building block in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. The vinyl functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including polymerization, metathesis, and various addition reactions.

However, transitioning the synthesis of this molecule from laboratory-scale to large-scale production presents significant challenges. The primary objectives for industrial-scale synthesis are process robustness, scalability, cost-effectiveness, high yield, and adherence to stringent safety and environmental standards. This document provides a detailed guide for researchers and process chemists, outlining two robust and scalable protocols for the synthesis of this compound, with a critical analysis of the underlying chemical principles.

Comparative Analysis of Synthetic Strategies for Aryl Vinylation

The introduction of a vinyl group onto an aromatic ring is a cornerstone of modern organic synthesis. Several methods exist, each with distinct advantages and limitations for large-scale applications.

  • Heck Reaction : This palladium-catalyzed reaction couples aryl halides with alkenes.[1][2] Using ethylene gas as the vinyl source is the most atom-economical approach and is employed industrially.[3] However, it often requires high-pressure reactors (autoclaves) and elevated temperatures, posing significant equipment and safety challenges for facilities not designed for such processes.[4]

  • Wittig Reaction : The Wittig reaction is a classic and reliable method for olefination, converting aldehydes or ketones into alkenes.[5][6] For this target molecule, the synthesis would likely begin with 4-fluoro-2-methoxybenzaldehyde. While effective, this multi-step approach (synthesis of the phosphonium ylide followed by the olefination reaction) generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification and adds to the waste stream, making it less desirable for large-scale production.[6][7]

  • Grignard & Organolithium Reactions : The use of vinylmagnesium bromide or vinyllithium offers a direct route via coupling with an aryl halide.[4] These reagents are extremely powerful nucleophiles but are also highly basic and pyrophoric, requiring strictly anhydrous conditions and specialized handling protocols, which can increase operational complexity and risk on a large scale.[8][9]

  • Cross-Coupling Methodologies : Palladium-catalyzed cross-coupling reactions have become the dominant strategy for C-C bond formation due to their high functional group tolerance, milder reaction conditions, and broad applicability. For the synthesis of this compound, two particular methods stand out for their scalability and efficiency:

    • Suzuki-Miyaura Coupling : This reaction utilizes a vinylboron species (e.g., boronic acid or its esters) and an aryl halide.[10] The reagents are generally stable, commercially available, and the reaction conditions are well-tolerated by a wide range of functional groups, making it a highly reliable and versatile choice.[10][11]

    • Silicon-Based Cross-Coupling : A more modern alternative that uses inexpensive and non-toxic organosilicon reagents, such as divinyltetramethyldisiloxane (DVDS), as the vinyl source.[3][12] This approach avoids the use of boron or tin reagents and represents a greener and potentially more cost-effective industrial process.

Based on this analysis, this guide will provide detailed protocols for the Suzuki-Miyaura Coupling and the Silicon-Based Cross-Coupling as the most recommended routes for the large-scale preparation of this compound.

Recommended Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] For this synthesis, we couple the readily available 2-Bromo-4-fluoro-1-methoxybenzene with Potassium vinyltrifluoroborate .

Causality behind Experimental Choices:

  • Starting Material : 2-Bromo-4-fluoro-1-methoxybenzene is chosen over the iodo-analogue due to its lower cost and sufficient reactivity. The chloro-analogue would require more active and expensive catalyst systems.

  • Vinyl Source : Potassium vinyltrifluoroborate is a crystalline, air- and moisture-stable solid, making it exceptionally easy to handle in a large-scale setting compared to vinylboronic acid or its esters.

  • Catalyst System : A combination of a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is selected. This combination forms a highly active Pd(0) species in situ, which is efficient at performing the oxidative addition into the aryl bromide C-Br bond, often the rate-limiting step.[13]

  • Base and Solvent : Potassium Carbonate (K₂CO₃) is a cost-effective and moderately strong base sufficient to facilitate the crucial transmetalation step. A biphasic solvent system of Toluene and water is used to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble borate salt and base, allowing the reaction to proceed efficiently at the interface.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R (L)₂ Transmetal->PdII_R Boronate R-B(OR)₂ + Base Boronate->Transmetal ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Regeneration Product Ar-R (Product) ReductElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-4-fluoro-1-methoxybenzene≥98%Sigma-AldrichStarting aryl halide.
Potassium vinyltrifluoroborate≥97%Combi-BlocksStable, solid vinyl source.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsPalladium precatalyst. Handle with appropriate PPE.
XPhos≥98%Sigma-AldrichBuchwald ligand. Air-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase. Ensure it is dry.
TolueneAnhydrousJ.T. BakerSolvent. Purify using a solvent purification system if necessary.[14]
Deionized WaterN/AIn-houseDegassed before use.
Diatomaceous Earth (Celite®)Filtration GradeSigma-AldrichFor filtration of palladium residues.
Saturated Sodium Chloride SolutionN/AIn-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Glass-lined Reactor100 L or appropriatePfaudlerWith overhead stirrer, reflux condenser, and nitrogen inlet.
Detailed Experimental Protocol

Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reactor Setup and Inerting:

    • Ensure the glass-lined reactor is clean, dry, and equipped with an overhead mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.

    • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging:

    • To the inerted reactor, charge 2-Bromo-4-fluoro-1-methoxybenzene (1.0 eq, e.g., 10.0 kg, 45.2 mol).

    • Add Toluene (5 volumes, e.g., 50 L). Begin stirring to dissolve the starting material.

    • In a separate container, dissolve Potassium Carbonate (3.0 eq, e.g., 18.7 kg, 135.6 mol) in Degassed Deionized Water (2.5 volumes, e.g., 25 L).

    • Add the aqueous base solution to the reactor.

    • Add Potassium vinyltrifluoroborate (1.5 eq, e.g., 9.1 kg, 67.8 mol) to the reactor.

    • Increase the stirring rate to ensure good mixing of the biphasic solution.

  • Catalyst Addition:

    • In a separate, dry, and inerted container, pre-mix the catalyst: Palladium(II) Acetate (0.01 eq, 101 g, 0.45 mol) and XPhos (0.022 eq, 475 g, 1.0 mol).

    • Add the solid catalyst mixture to the reactor through a powder addition port under a strong positive flow of nitrogen.

    • Rationale: Adding the catalyst last prevents premature decomposition and ensures it enters the active reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-85 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or HPLC every 2 hours by sampling the organic layer. The reaction is typically complete within 8-12 hours.

    • Self-Validation: The reaction is complete when the starting aryl bromide is consumed (<1% remaining by GC analysis).

  • Workup and Isolation:

    • Once complete, cool the reactor to room temperature (20-25 °C).

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with Saturated Sodium Chloride Solution (2 x 20 L).

    • Filter the toluene solution through a pad of Diatomaceous Earth (Celite®) to remove residual palladium catalyst. Wash the pad with fresh Toluene (10 L).

    • Transfer the combined organic filtrate to a clean vessel and dry over Anhydrous Magnesium Sulfate .

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product as an oil.

  • Purification:

    • For large-scale operations, the crude oil should be purified by vacuum distillation to afford this compound as a clear, colorless to pale yellow liquid.

    • Expected Yield: 80-90%.

Recommended Protocol 2: Silicon-Based Cross-Coupling

Principle and Rationale

This protocol, adapted from the work of Denmark and Butler, utilizes an inexpensive and environmentally benign organosilicon reagent as the vinylating agent.[12] It offers a cost-effective and fluoride-free alternative to the Suzuki-Miyaura coupling.

Causality behind Experimental Choices:

  • Vinyl Source : Divinyltetramethyldisiloxane (DVDS) is a liquid, inexpensive, and stable vinyl source. It is significantly more economical than many boronic acid derivatives.

  • Activator : Potassium trimethylsilanolate (KOSiMe₃) is used as the activator. It reacts with the disiloxane to generate the active nucleophilic vinylsilanolate species in situ, which then participates in the catalytic cycle.

  • Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. In this case, for aryl bromides, the addition of a phosphine ligand like XPhos or a similar bulky "Buchwald-type" ligand is beneficial for promoting the oxidative addition step, especially at lower temperatures.[3]

  • Solvent : Anhydrous Tetrahydrofuran (THF) is an excellent solvent for this reaction, as it effectively dissolves all components and is compatible with the reaction conditions.

Process Workflow Visualization

Silicon_Coupling_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Inert Reactor p2 Charge Ar-Br & DVDS in THF p1->p2 r1 Add Catalyst & Ligand p2->r1 r2 Add KOSiMe₃ Activator r1->r2 r3 Heat to 65 °C r2->r3 r4 Monitor by GC/HPLC r3->r4 w1 Cool and Quench (H₂O) r4->w1 w2 Phase Separation w1->w2 w3 Aqueous Wash (Brine) w2->w3 w4 Dry (MgSO₄) & Filter w3->w4 w5 Concentrate w4->w5 w6 Vacuum Distillation w5->w6 Product Product w6->Product Final Product

Caption: Experimental Workflow for Silicon-Based Cross-Coupling.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-4-fluoro-1-methoxybenzene≥98%Sigma-AldrichStarting aryl halide.
Divinyltetramethyldisiloxane (DVDS)≥97%Gelest, Inc.Liquid vinyl source.
Pd₂(dba)₃Catalyst GradeStrem ChemicalsPd(0) precatalyst. Handle with appropriate PPE.
XPhos≥98%Sigma-AldrichBuchwald ligand. Handle under inert atmosphere.
Potassium trimethylsilanolate (KOSiMe₃)≥95%Sigma-AldrichMoisture-sensitive solid activator.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OJ.T. BakerSolvent. Purify using a solvent purification system.[14]
Deionized WaterN/AIn-houseFor quenching the reaction.
Saturated Sodium Chloride SolutionN/AIn-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Detailed Experimental Protocol

Note: All operations must be conducted under a strictly anhydrous and inert atmosphere (Nitrogen or Argon).

  • Reactor Setup and Inerting:

    • Prepare the reactor as described in section 3.4.1. Ensure all transfer lines are oven-dried or flame-dried.

  • Reagent Charging:

    • To the inerted reactor, charge 2-Bromo-4-fluoro-1-methoxybenzene (1.0 eq, e.g., 10.0 kg, 45.2 mol).

    • Add anhydrous Tetrahydrofuran (THF) (10 volumes, e.g., 100 L).

    • Add Divinyltetramethyldisiloxane (DVDS) (1.0 eq, e.g., 8.4 kg, 45.2 mol).

    • Begin stirring and allow the mixture to reach room temperature.

  • Catalyst Addition:

    • In a separate, dry, and inerted container (e.g., a glovebox), weigh Pd₂(dba)₃ (0.01 eq, 414 g, 0.45 mol) and XPhos (0.04 eq, 862 g, 1.81 mol).

    • Add the solid catalyst mixture to the reactor through a powder addition port under a strong positive flow of nitrogen.

  • Activator Addition and Reaction:

    • Carefully add Potassium trimethylsilanolate (2.5 eq, e.g., 14.5 kg, 113.0 mol) in portions to the reactor. The addition may be slightly exothermic.

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (~65-67 °C).

    • Monitor the reaction progress by GC-MS or HPLC. The reaction is typically complete within 6-10 hours.

    • Self-Validation: Consumption of the aryl bromide starting material to <1% indicates reaction completion.

  • Workup and Isolation:

    • Cool the reaction mixture to 0-5 °C using an ice bath or reactor cooling jacket.

    • Slowly and carefully quench the reaction by adding Deionized Water (50 L). Caution: Quenching may be exothermic.

    • Allow the mixture to warm to room temperature and transfer it to a separatory vessel.

    • Separate the layers. Extract the aqueous layer with an appropriate solvent like Methyl tert-butyl ether (MTBE) (2 x 25 L).

    • Combine all organic layers and wash with Saturated Sodium Chloride Solution (2 x 30 L).

    • Dry the combined organic solution over Anhydrous Magnesium Sulfate , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to yield the final product.

    • Expected Yield: 75-85%.

Safety and Handling Precautions

  • General : All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be performed in a well-ventilated area or fume hood.

  • Flammable Solvents : Toluene and THF are highly flammable.[15] Keep away from ignition sources. Use explosion-proof equipment for large-scale transfers and stirring. Ensure the reactor is properly grounded to prevent static discharge.

  • Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact. Handle in a contained environment (fume hood or glovebox).

  • Reagents : 2-Bromo-4-fluoro-1-methoxybenzene and related halogenated anisoles may cause skin and eye irritation.[16] Potassium trimethylsilanolate is corrosive and moisture-sensitive. Handle with care.

  • Waste Disposal : Dispose of all chemical waste, including palladium residues and solvents, according to local, state, and federal regulations. Do not mix incompatible waste streams.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and absence of major impurities.

  • GC-MS : To confirm the mass of the compound and assess purity.

  • HPLC : For quantitative purity analysis.

Conclusion

The large-scale preparation of this compound can be achieved efficiently and robustly using modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers exceptional reliability and ease of handling with solid, stable reagents. The silicon-based cross-coupling presents a highly attractive alternative with significant cost and environmental benefits due to the use of inexpensive and low-toxicity silicon reagents. The choice between these protocols will depend on specific plant capabilities, raw material costs, and environmental policies. Both methods, when executed with the appropriate process controls and safety precautions, provide a clear and scalable pathway to this important chemical intermediate.

References

  • Denmark, S. E., & Smith, R. C. (2007). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Chemical Communications, (1), 26-37. [Link]

  • Denmark, S. E., & Butler, C. R. (2008). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Journal of the American Chemical Society, 130(11), 3690–3704. [Link]

  • Denmark, S. E., & Butler, C. R. (2008). Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2017). Strategies for the vinylation of aryl halides. ResearchGate. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Chemical Communications. [Link]

  • Organic Syntheses. (2018). Asymmetric Addition of a Grignard Reagent to an N-Sulfinylimine. Organic Syntheses Procedure. [Link]

  • Wikipedia. Heck reaction. Wikimedia Foundation. [Link]

  • Wikipedia. Wittig reaction. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes. UMass Boston ScholarWorks. [Link]

  • NROChemistry. (2025). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. [Link]

  • ResearchGate. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. [Link]

  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]

  • Organ, M. G., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. ACS Catalysis. [Link]

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]

  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • AWS. (n.d.). Supporting Information for a medicinal chemistry publication. Amazon Web Services. [Link]

  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction. Biological and Molecular Chemistry. [Link]

  • RSC Publishing. (2015). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air. RSC Advances. [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. SynArchive. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene

Case ID: #SYN-2E4F1M-YIELD Status: Active Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge

Synthesizing This compound (also known as 4-fluoro-2-vinylanisole) presents a specific set of chemical challenges. The ortho-methoxy group creates steric hindrance and increases electron density at the reaction site, making oxidative addition difficult in cross-coupling reactions. Furthermore, the resulting styrene moiety is highly prone to spontaneous polymerization, which is the primary cause of "phantom yield loss" during purification.

This guide prioritizes Route A (Suzuki-Miyaura with Potassium Vinyltrifluoroborate) as the industry standard for high-yield synthesis, while providing Route B (Wittig) as a robust alternative for specific lab setups.

Module 1: Strategic Route Selection

Before starting, verify your precursors. The choice of route dictates the impurity profile.

FeatureRoute A: Suzuki-Miyaura (Recommended)Route B: Wittig Olefination
Precursor 2-Bromo-4-fluoroanisole 5-Fluoro-2-methoxybenzaldehyde
Reagent Potassium Vinyltrifluoroborate (Vinyl-BF₃K)Methyltriphenylphosphonium bromide
Key Advantage High functional group tolerance; no phosphine oxide waste.Lower catalyst cost; reliable scale-up.
Primary Failure Mode Protodeboronation or Catalyst Deactivation.Separation of TPPO (Triphenylphosphine oxide).[1]
Target Yield >85% (Isolated)70-80% (Isolated)
Decision Logic Diagram

RouteSelection Start Start: Select Precursor CheckMat Do you have 2-Bromo-4-fluoroanisole? Start->CheckMat RouteA Route A: Suzuki-Miyaura (High Purity Req) CheckMat->RouteA Yes RouteB Route B: Wittig (Cost Sensitive) CheckMat->RouteB No (Have Aldehyde) Condition1 Is the scale >100g? RouteA->Condition1 Condition1->RouteA No (Use Vinyl-BF3K) Condition1->RouteB Yes (Wittig is cheaper)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials and scale.

Module 2: High-Yield Protocol (Suzuki-Miyaura)

This protocol utilizes Potassium Vinyltrifluoroborate , which is superior to vinylboronic acid pinacol esters for this substrate. The trifluoroborate salt releases the active vinylboronic acid slowly, preventing polymerization and protodeboronation [1].

Reagents & Stoichiometry
  • Substrate: 2-Bromo-4-fluoroanisole (1.0 equiv)

  • Coupling Partner: Potassium Vinyltrifluoroborate (1.1 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2-3 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (9:1 ratio) - Degassed is critical.

Step-by-Step Workflow
  • Degassing (Critical Step): Sparge the THF/H₂O mixture with Argon or Nitrogen for 30 minutes before adding the catalyst. Oxygen causes homocoupling of the vinyl species (forming butadiene derivatives) and kills the active Pd(0) species.

  • Charging: Add the aryl bromide, vinyltrifluoroborate, and base to the reaction vessel. Add the degassed solvent.

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to reflux (approx. 65-70°C) for 4–16 hours. Monitor by TLC (Hexane/EtOAc).[2]

  • Quench & Stabilization: Cool to room temperature. Add 0.1% w/w BHT (Butylated hydroxytoluene) to the reaction mixture immediately. This prevents polymerization during workup.

  • Workup: Dilute with water, extract with Et₂O or DCM. Wash organic layer with brine. Dry over Na₂SO₄.[2][3]

  • Purification: Concentrate under reduced pressure (keep bath <30°C). Flash chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My yield is low (<40%), and I see a lot of starting material."
  • Diagnosis: Catalyst deactivation or poor oxidative addition. The ortho-methoxy group makes the bromide crowded.

  • Solution: Switch to a more active catalyst system. Use Pd₂(dba)₃ with SPhos or XPhos ligands. These bulky, electron-rich ligands facilitate oxidative addition into sterically hindered aryl chlorides/bromides [2].

Issue 2: "The product turned into a gel/solid during rotary evaporation."
  • Diagnosis: Spontaneous polymerization. 4-Fluoro-2-vinylanisole is an electron-rich styrene and polymerizes rapidly when concentrated or heated.

  • Solution:

    • Never distill to dryness without an inhibitor.

    • Add 4-tert-butylcatechol (TBC) or BHT (approx. 50-100 ppm) to the collection flask before starting the evaporation.

    • Keep the water bath temperature below 35°C.

Issue 3: "I see a byproduct that looks like the starting material but without the Bromine."
  • Diagnosis: Protodeboronation or hydrodehalogenation.

  • Solution: Ensure your solvent is not "wet" (beyond the required water for the Suzuki interface) and increase the base concentration. If using vinylboronic acid pinacol ester, switch to Potassium Vinyltrifluoroborate , which is significantly more stable against protodeboronation [3].

Module 4: Visualization of Failure Points

Understanding the catalytic cycle helps identify where yield is lost.

SuzukiCycle cluster_failures Yield Killers Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slow Step due to sterics) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (Vinyl Transfer) PdII_Ar->TransMet + Vinyl-BF3K / Base PdII_Vinyl Pd(II)-Ar-Vinyl TransMet->PdII_Vinyl Proto Protodeboronation (Vinyl species destroys itself) TransMet->Proto Unstable Boronate RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Product: this compound RedElim->Product Polymer Polymerization (Occurs if no inhibitor) Product->Polymer Heat/Conc

Figure 2: The Suzuki catalytic cycle highlighting the specific bottlenecks for ortho-substituted anisoles: slow oxidative addition and product polymerization.

Module 5: Post-Synthetic Handling & Storage

To maintain the yield you worked hard to get, follow these storage rules:

  • Inhibitor: Ensure the final product contains 50–100 ppm of TBC or BHT.

  • Atmosphere: Store under Argon. Oxygen can initiate radical polymerization.[4]

  • Temperature: Store at 2–8°C (Fridge) or -20°C (Freezer) for long term.

References

  • Molander, G. A., & Rivero, M. R. (2002). "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters, 4(1), 107–109.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

  • Darses, S., & Genet, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(8), 288–325.

Sources

Troubleshooting low conversion rates in Heck coupling of fluoroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Arylation Ticket ID: HECK-FA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Push-Pull" Electronic Conflict

If you are experiencing low conversion (<20%) or stalling in the Heck coupling of fluoroanisoles, the root cause is almost certainly the Oxidative Addition Bottleneck .

Fluoroanisoles present a unique "push-pull" electronic conflict that deactivates the carbon-halogen bond:

  • The "Push" (Resonance): The methoxy group (–OMe) is a strong electron-donating group (EDG) by resonance. This increases electron density on the aromatic ring, making the C-X bond (where X = Br, Cl) stronger and less electrophilic. Palladium(0), being nucleophilic, struggles to insert into this electron-rich bond.

  • The "Pull" (Inductive): The fluorine atom is electron-withdrawing by induction but also has lone pair repulsion. While it acidifies the ring protons (risking side reactions), it does not sufficiently activate the C-X bond to overcome the methoxy donation.

The Result: The catalyst rests as Pd(0) or precipitates as Pd-black because the rate of oxidative addition (


) is slower than the rate of catalyst decomposition.
Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.[1]

TroubleshootingFlow Start Start: Low Conversion CheckCat Is Pd-Black visible? Start->CheckCat YesBlack Yes: Catalyst Deactivation CheckCat->YesBlack Precipitate forms NoBlack No: Catalyst Resting CheckCat->NoBlack Solution stays clear/brown LigandIssue Ligand Failure: Pd is unprotected. Switch to bidentate or higher L:Pd ratio. YesBlack->LigandIssue OxAddIssue Oxidative Addition Stall: Ligand not electron-rich enough. Switch to P(tBu)3 or SPhos. NoBlack->OxAddIssue SubstrateCheck Is substrate 2-fluoro (ortho)? OxAddIssue->SubstrateCheck OrthoYes Steric Hindrance: Requires smaller cone angle or higher Temp (120°C+). SubstrateCheck->OrthoYes Yes OrthoNo Electronic Deactivation: Requires electron-rich phosphine (Buchwald). SubstrateCheck->OrthoNo No

Figure 1: Diagnostic logic for identifying catalyst deactivation vs. kinetic stalling.

Technical Deep Dive & Solutions
Module A: The Engine (Ligand Selection)
  • The Problem: Standard ligands like

    
     (Triphenylphosphine) are insufficiently electron-rich to force Pd into the C-X bond of a fluoroanisole.
    
  • The Solution: You must use Bulky, Electron-Rich Phosphines or NHCs .[1]

Ligand ClassRecommendationWhy it worksReference
Tri-alkyl Phosphines

(Tri-tert-butylphosphine)
The massive steric bulk forces formation of the active monoligated Pd(0)-L species, while the alkyl groups pump electron density into the metal, accelerating oxidative addition.[1][1]
Buchwald Ligands SPhos or RuPhos Designed specifically for deactivated aryl chlorides/bromides.[1] The biaryl backbone prevents palladacycle formation (decomposition).[2]
Bidentate dppf or Xantphos Use only if you observe rapid Pd-black formation. These stabilize the catalyst but may slow down the reaction compared to

.
[3]

Action Item: Replace


 with a precatalyst system: 

(1-2 mol%) +

(2-4 mol%) or SPhos.
Module B: The Environment (Base & Solvent)
  • The Problem: Fluoroanisoles are sensitive to base-promoted side reactions (e.g., defluorination or isomerization).[1]

  • The Solution: "Jeffery Conditions" vs. Anhydrous Conditions.

Scenario 1: The "Jeffery" Approach (Phase Transfer) If your substrate is thermally stable but sluggish, use Jeffery Conditions .[1] The addition of Tetra-n-butylammonium bromide (TBAB) stabilizes Pd nanoparticles and acts as a phase transfer catalyst.

  • Additives: TBAB (1.0 equiv).[1]

  • Base: NaOAc or

    
    .[1]
    
  • Solvent: DMF or DMAc (wet solvents are often tolerated).[1]

Scenario 2: The Anhydrous Approach (High Performance) For difficult substrates (e.g., aryl chlorides), strict anhydrous conditions are required to prevent phenol formation (hydrolysis of the halide).

  • Base:

    
     (The "Cesium Effect" increases solubility in organic solvents).
    
  • Solvent: 1,4-Dioxane or Toluene (if using Buchwald ligands).

Module C: The Ortho-Fluoro Effect

If your fluorine is at the ortho position (2-fluoroanisole derivative), you face a Chelation Trap .[1] The fluorine atom can weakly coordinate to Pd(II), stabilizing the intermediate and preventing the alkene insertion.

  • Fix: Increase temperature to >110°C to break the Pd-F interaction.

  • Fix: Use a solvent with higher coordinating ability (NMP) to out-compete the fluorine atom for the open coordination site.

Optimized Protocols
Protocol A: The "Gold Standard" (For difficult/valuable substrates)

Best for: Aryl chlorides, ortho-substituted fluoroanisoles, and high-value intermediates.[1]

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • Fluoroanisole halide (1.0 equiv)

    • Alkene (1.5 equiv)

    • 
       (1.5 mol%)
      
    • SPhos or

      
        (3.0 mol%)
      
    • 
       (2.0 equiv, anhydrous, finely ground)[1]
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degassing (CRITICAL): Sparge with Argon for 10 minutes. Oxygen kills electron-rich phosphines instantly.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate.

Protocol B: The "Jeffery" Method (Cost-effective)

Best for: Aryl bromides/iodides and scale-up.[1]

  • Reagents:

    • Fluoroanisole halide (1.0 equiv)

    • Alkene (1.2 equiv)

    • 
       (2-5 mol%)
      
    • TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)[1]

    • 
       (2.5 equiv)
      
  • Solvent: DMF or DMAc (0.5 M).

  • Reaction: Heat to 120°C . The TBAB forms a molten salt environment that stabilizes "ligand-free" Pd species.

FAQ: Rapid Troubleshooting

Q: I see product, but the double bond has moved (isomerization). Why? A: This is "Chain Walking." It occurs when


-hydride elimination is reversible.[1]
  • Fix: Switch to a silver base (

    
     or add catalytic AgOTf). Silver strips the halide from Pd, forcing a cationic pathway that suppresses isomerization [4].
    

Q: My reaction turns black immediately and stops. A: "Pd-Black" formation. Your oxidative addition is too slow, so the unstable Pd(0) is agglomerating.

  • Fix: Add the alkene before heating (it stabilizes Pd). Increase ligand loading to L:Pd 2:1 or 3:1.

Q: Can I couple the C-F bond directly (C-F activation)? A: Not under standard Heck conditions. C-F activation requires specialized Ni or Pd catalysts with specific directing groups. In a standard Heck, the C-F bond is inert; only the C-Br/C-Cl/C-I bond will react.

References
  • Littke, A. F., & Fu, G. C. (2001).[1] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[1][2] Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. [Link]

  • Jeffery, T. (1984).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. [Link]

  • Cabri, W., & Candiani, I. (1995).[1] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

Sources

Technical Support Center: Purification of 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2E4F1M-001 Status: Open Agent: Senior Application Scientist Subject: Isolation protocols, Impurity Removal, and Stabilization of Fluorinated Vinyl Anisoles.

Overview

You are likely synthesizing 2-Ethenyl-4-fluoro-1-methoxybenzene (also known as 4-fluoro-2-vinylanisole) as a fragment for kinase inhibitors or as a monomer for specialized fluoropolymers.

This molecule presents a "perfect storm" of purification challenges:

  • Lipophilicity: It shares similar polarity with common starting materials (like 5-fluoro-2-methoxybenzaldehyde), making standard silica chromatography difficult.

  • Reactivity: The electron-rich styrene moiety is prone to spontaneous polymerization (forming a "jelly") or oxidation.

  • Byproducts: If synthesized via Wittig olefination, the removal of Triphenylphosphine Oxide (TPPO) is the primary bottleneck.

This guide provides modular workflows to address these specific failure points.

Module 1: The "Wittig Nightmare" (Removing TPPO)

The Problem: You used a Wittig reaction to install the vinyl group. Your crude NMR shows the product, but it is buried under a mountain of Triphenylphosphine Oxide (TPPO). Column chromatography is failing because TPPO streaks or co-elutes.

The Solution: Do not load the crude reaction mixture directly onto a column. Use Solubility-Difference Precipitation first.

Protocol A: The Hexane Trituration (Standard)

TPPO is highly soluble in DCM and THF but virtually insoluble in cold hexanes/pentane. The product (a lipophilic styrene) is soluble in hexanes.

  • Concentrate: Evaporate the reaction solvent (THF/DCM) completely. Do not leave residual polar solvent, or TPPO will stay in solution.

  • Suspend: Add Cold Hexanes (0°C) to the residue (approx. 10 mL per gram of crude).

  • Triturate: Sonicate or vigorously stir for 15 minutes. The oil should dissolve; the TPPO will form a white, crystalline precipitate.

  • Filter: Pass through a sintered glass funnel or a Celite pad.

  • Wash: Rinse the filter cake with more cold hexanes.

  • Check: The filtrate contains your product. The solid is TPPO.

Protocol B: The ZnCl₂ Complexation (For Stubborn Cases)

If Trituration fails (e.g., product is trapped in the TPPO crystal lattice), use Zinc Chloride to chemically precipitate the phosphine oxide.

  • Dissolve crude mixture in Ethanol or Ethyl Acetate .

  • Add 2.0 equivalents of anhydrous

    
     (relative to expected TPPO).
    
  • Stir at room temperature for 2–4 hours.

  • A bulky precipitate (

    
    ) will form.
    
  • Filter the solid.[1][2] Concentrate the filtrate and partition with water/brine to remove excess Zn salts.

Visual Workflow: TPPO Removal Strategy

TPPO_Removal Start Crude Wittig Reaction Mix (THF/DCM) Evap Evaporate to Dryness (Critical Step) Start->Evap Remove polar solv. Hexane Add Cold Hexanes & Sonicate Evap->Hexane Filter Vacuum Filtration (Celite Pad) Hexane->Filter Solid Solid Filter Cake: Triphenylphosphine Oxide Filter->Solid Discard Liquid Filtrate: This compound Filter->Liquid Proceed to Column

Caption: Workflow for removing Triphenylphosphine Oxide (TPPO) prior to chromatography.

Module 2: Troubleshooting Co-Elution (Ag-Silica Chromatography)

The Problem: Your product (


 in 9:1 Hex/EtOAc) is co-eluting with the starting material (5-fluoro-2-methoxybenzaldehyde) or non-polar impurities.

The Solution: Argentation Chromatography (Silver Nitrate Silica). Standard silica separates based on polarity. Silver-impregnated silica separates based on


-electron density . The silver ions (

) form a reversible

-complex with the vinyl group of your product, retarding its elution significantly compared to the aldehyde or saturated impurities.
Preparation of 10%

Silica:
  • Dissolve 2.0 g of

    
      in 20 mL of Acetonitrile  (or water, though MeCN dries faster).
    
  • Add 20 g of Silica Gel (60 Å) to the solution.

  • Shake vigorously to create a slurry.

  • Evaporate solvent on a Rotary Evaporator (shield from light; use aluminum foil) until free-flowing powder is obtained.

  • Dry: Vacuum dry for 2 hours (do not heat >60°C).

Elution Strategy:
  • Stationary Phase: 10%

    
    -Silica.[3]
    
  • Mobile Phase: Start with 100% Hexanes

    
     Gradient to 5% EtOAc.
    
  • Result: The starting material (Aldehyde) will elute first. The target Styrene (Product) will elute second (retained by Ag+).

Data Comparison: Elution Order Reversal

ComponentStandard Silica

(10% EtOAc)
Ag-Impregnated Silica

(10% EtOAc)
Starting Aldehyde 0.550.55 (Unaffected)
Vinyl Product 0.58 (Co-elutes)0.25 (Retained)
Saturated Impurities 0.800.80 (Unaffected)
Module 3: Stability & Storage (Preventing Polymerization)

The Problem: You isolated the pure oil, but after leaving it in the fridge overnight, it turned into a gummy solid or gel.

The Solution: Stabilize the vinyl group immediately upon isolation.

Mechanism of Failure:

Electron-rich styrenes (like methoxy-styrenes) are prone to radical autopolymerization, initiated by trace peroxides or heat.

Stabilization Protocol:
  • During Distillation/Evaporation: Add BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) at 100–500 ppm to the collection flask before distilling.

  • Storage:

    • Store neat (undiluted) at -20°C .

    • Add a copper wire (radical scavenger) or BHT crystals to the vial.

    • Darkness: Store in amber vials to prevent UV-initiated crosslinking.

FAQ: Quick Fixes

Q: Can I distill this compound? A: Yes, but it has a high boiling point. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Crucial: You must add a polymerization inhibitor (TBC) to the pot and the receiving flask. Keep bath temperature below 120°C to avoid thermal polymerization.

Q: My product is yellow. It should be colorless. A: Yellowing often indicates trace oxidation or the presence of conjugated oligomers. If the NMR is clean, the color is likely a trace impurity (ppm level). A quick filtration through a small pad of activated charcoal or neutral alumina usually removes the color.

Q: The Ag-Silica column turned black. Is my product ruined? A: No. Silver nitrate is light-sensitive and reduces to metallic silver (black) upon exposure to light. This does not affect the separation efficiency significantly, provided you wrap the column in aluminum foil during the run.

References
  • TPPO Removal (ZnCl2 Method): Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org. Chem.2017 , 82, 9931–9936. Link

  • TPPO Removal (Precipitation): Gilheany, D. G., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[2] Org.[4][5] Biomol. Chem.2012 , 10, 3531.[2] Link

  • Argentation Chromatography: Williams, C. M.; Mander, L. N.[4] "Chromatography with Silver Nitrate."[3][4][6] Tetrahedron2001 , 57, 425–447. Link

  • Styrene Stabilization: "Inhibition of Free Radical Polymerization: A Review." Processes2023 , 11, 286. Link

Sources

Selecting the right polymerization inhibitor for 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: POLY-INHIB-004 | Updated: February 14, 2026 Subject: Selection, Maintenance, and Removal of Polymerization Inhibitors for Fluorinated Styrenes

Executive Summary: The Stabilization Paradox

You are working with 2-Ethenyl-4-fluoro-1-methoxybenzene (also known as 4-fluoro-2-vinylanisole). This molecule presents a specific stability challenge:

  • The Vinyl Group: Highly susceptible to radical polymerization (thermal or light-induced).

  • The Methoxy Group: An electron-donating group (EDG) that activates the vinyl group, increasing its nucleophilicity and making it prone to cationic polymerization in the presence of acids.

  • The Fluorine Atom: Increases lipophilicity but does not significantly stabilize the vinyl group against radical propagation.

Critical Rule: There is no "universal" inhibitor. The correct choice depends entirely on your current process step (Storage vs. Distillation vs. Reaction).

The Decision Matrix: Selecting Your Inhibitor

Use this logic gate to determine the correct inhibitor for your immediate needs.

InhibitorSelection Start Current Process Step Storage Long-Term Storage (Weeks/Months) Start->Storage Distillation Purification / Distillation (High Heat) Start->Distillation Reaction Reaction Setup (Immediate Use) Start->Reaction Aerobic Is Oxygen Present? (Air Headspace) Storage->Aerobic Standard Anaerobic Anaerobic Conditions? (Vacuum/Inert Gas) Distillation->Anaerobic Vacuum None REMOVE INHIBITOR: Flash Chromatography or Caustic Wash Reaction->None TBC RECOMMENDED: 4-tert-Butylcatechol (TBC) Requires O2 to function Aerobic->TBC PTZ RECOMMENDED: Phenothiazine (PTZ) Works without O2 Anaerobic->PTZ Tempo ALTERNATIVE: TEMPO Derivatives High cost, high efficiency Anaerobic->Tempo

Figure 1: Decision logic for inhibitor selection based on environmental conditions (Aerobic vs. Anaerobic).

Comparative Data: Inhibitor Performance
InhibitorMechanismRequirementIdeal ApplicationRemoval Method
TBC (4-tert-Butylcatechol)Radical Scavenging (Chain breaking)Requires Oxygen (Dissolved

)
Cold Storage, ShippingBase wash (NaOH) or Alumina plug
MEHQ (Monomethyl ether hydroquinone)Radical ScavengingRequires Oxygen Storage (Less acidic than TBC)Base wash or Alumina plug
Phenothiazine (PTZ)Anaerobic ScavengingNone (Works in

/Vac)
High-Temp DistillationDistillation (remains in pot)
TEMPO (Nitroxides)Alkyl Radical TrappingNone High-Value DistillationDistillation
Technical Deep Dive: Why TBC Fails Under Vacuum

The Issue: Many researchers attempt to distill styrene derivatives under vacuum while relying on TBC. This often leads to "pot polymerization" (the liquid turning into a solid gel inside the flask).

The Mechanism: TBC is not the inhibitor; it is a pro-inhibitor. It reacts with dissolved oxygen to form the active quinone species.[1]

  • Aerobic State:

    
    . The quinones trap the carbon-centered radicals on the vinyl group.
    
  • Anaerobic State (Vacuum): If you remove oxygen (vacuum distillation), TBC cannot regenerate the active quinone. The radical chain reaction proceeds unchecked.

Corrective Action: For vacuum distillation of this compound, add Phenothiazine (500 ppm) or Sulfur to the distillation pot. These function efficiently in the absence of oxygen.[2]

Operational Protocols
Protocol A: Removal of TBC (The "Dry" Method)

Recommended for small scales (<50g) to avoid emulsion formation with the methoxy group.

  • Preparation: Pack a glass fritted funnel or a small column with Basic Alumina (Activity I) . Use approximately 10g of Alumina per 10g of monomer.

  • Elution: Pour the this compound directly onto the alumina bed.

  • Filtration: Apply slight vacuum or pressure to pass the monomer through.

    • Observation: The alumina will likely turn a brownish/red color near the top (trapped catechols).

  • Verification: The eluent is now inhibitor-free. Use immediately.

    • Warning: Do not store inhibitor-free monomer for >4 hours at room temperature.

Protocol B: Removal of TBC (The Caustic Wash)

Recommended for large scales (>100g).

  • Wash 1: In a separatory funnel, wash the monomer with an equal volume of 10% NaOH (aq) .

    • Visual Cue: The aqueous layer should turn pink/brown (formation of the phenoxide salt of TBC).

  • Wash 2: Repeat NaOH wash until the aqueous layer is clear.

  • Wash 3: Wash with Brine (Saturated NaCl) to remove excess base.

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter.
    
Troubleshooting & FAQs

Q: My monomer has turned yellow/brown in storage. Is it polymerized?

  • A: Likely not.[3] TBC oxidizes to quinones over time, which are highly colored (yellow/brown).

    • Test: Take a small aliquot and add it to excess methanol. If it precipitates a white solid, you have polymer. If it dissolves clearly, it is just oxidized inhibitor. You can repurify it using Protocol A.

Q: Can I use TBC for a reaction catalyzed by Palladium (Pd)?

  • A: No. Catechols (like TBC) are strong chelators. They can bind to your Pd catalyst, poisoning the reaction or altering the ligand environment. You must remove TBC before metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions).

Q: I need to distill the compound. What temperature is safe?

  • A: this compound has a high boiling point. You must use high vacuum (<1 mmHg).

    • Safety Rule: Never let the pot temperature exceed 100°C, even under vacuum. If the bath requires >120°C, stop. The rate of thermal polymerization competes with the distillation rate.

    • Additive: Add 500-1000 ppm Phenothiazine to the pot before heating.

Q: Why did my monomer polymerize even though I stored it in the freezer?

  • A: Did you freeze it solid?

    • The Phase Separation Danger: As the monomer freezes, it crystallizes in a pure form, excluding the inhibitor into the remaining liquid phase. When it thaws, you may have pockets of pure, uninhibited monomer that can auto-polymerize.

    • Solution: Store at 2-8°C (Refrigerator), not -20°C, unless you are sure the inhibitor remains soluble at that temperature.

References
  • PubChem Compound Summary. 4-Fluoro-2-vinylanisole (this compound). [Link]

  • Palmer, D. et al. Inhibition of Styrene Polymerization. Journal of Applied Polymer Science. [Link]

  • NIST Chemistry WebBook. Benzene, 1-fluoro-4-methoxy- (Analogous physical properties). [Link]

Sources

Overcoming steric hindrance in 2-substituted fluoroanisole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FA-2SUB-STERIC Subject: Overcoming Steric Hindrance in 2-Substituted Fluoroanisole Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Orthogonal" Challenge

You are likely encountering low yields or complete reaction failure because 2-substituted fluoroanisoles represent a "perfect storm" of steric and electronic deactivation.

The methoxy group (-OMe) and the C2-substituent create a "Steric Fortress" around the ortho-positions. Furthermore, the electron-donating nature of the -OMe group deactivates the ring toward Nucleophilic Aromatic Substitution (


), while the inductive effect of Fluorine complicates lithiation regioselectivity.

This guide provides troubleshooting workflows for three critical failure modes:

  • Regioselectivity failure during Directed Ortho Metalation (DoM).

  • Catalyst death during Cross-Coupling (Suzuki/Buchwald).

  • Inertness during Nucleophilic Displacement of Fluorine.

Module 1: Troubleshooting Directed Ortho Metalation (DoM)

The Issue: You are trying to lithiate 2-fluoroanisole (or a derivative) to functionalize the ring.

  • Symptom: You get substitution at C6 (the open side) when you want C3 (the "pocket" between F and OMe), or you get low conversion due to aggregate formation.

The Mechanism:

  • Kinetic Control (n-BuLi): The bulky n-BuLi hexamer cannot fit into the C3 "pocket." It attacks the accessible C6 proton.

  • Thermodynamic/Activated Control (LICKOR): The C3 proton is more acidic (inductive acidification by both F and OMe), but kinetically inaccessible to standard bases.

The Solution: Schlosser’s Base (LICKOR) To access the C3 position, you must break the lithium aggregates and use a smaller, more reactive cation species.

Protocol: C3-Selective Lithiation

  • Reagent: Prepare LICKOR (LItrium-potassium mixed base).

    • Mix n-BuLi (1.0 equiv) with KOt-Bu (1.0 equiv) in THF/Hexane at -78°C.

  • Mechanism: This forms a mixed aggregate (

    
    ) that is highly basic and less aggregated than n-BuLi alone. The Potassium cation coordinates with the F and OMe lone pairs, guiding the base to the C3 position.
    
  • Temperature: Maintain -78°C strictly. Higher temperatures (-50°C) may cause benzyne formation (elimination of LiF).

Visualization: The Regioselectivity Decision Tree

Lithiation_Selectivity Start Substrate: 2-Fluoroanisole Base_Choice Select Base System Start->Base_Choice nBuLi n-BuLi / TMEDA (Standard Base) Base_Choice->nBuLi Kinetic Route LICKOR n-BuLi + KOtBu (Schlosser's Base) Base_Choice->LICKOR Superbase Route Path_Kinetic Kinetic Control Steric bulk prevents C3 attack nBuLi->Path_Kinetic Path_Thermo Thermodynamic/Coordination Control K+ coordinates F/OMe LICKOR->Path_Thermo Product_C6 Product: 6-Substituted (Accessible Position) Path_Kinetic->Product_C6 Product_C3 Product: 3-Substituted (Crowded 'Pocket') Path_Thermo->Product_C3

Figure 1: Decision tree for controlling regioselectivity in fluoroanisole lithiation. Use Schlosser's base to access the sterically crowded C3 position.

Module 2: Troubleshooting Cross-Coupling (Suzuki/Buchwald)

The Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling on a 2-substituted-6-haloanisole .

  • Symptom: <5% conversion, recovery of starting material, or dehalogenation.

  • Root Cause: The Oxidative Addition (OA) step is blocked. The Pd center cannot squeeze between the ortho-substituents to insert into the C-X bond.

The Solution: Specialized Ligand Architecture Standard ligands (


, dppf) fail here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .[1] These ligands are bulky enough to force the formation of a highly active, mono-ligated 

species, which is small enough to undergo oxidative addition but electron-rich enough to accelerate it.[1][2]

Ligand Selection Matrix

LigandApplicationWhy it works
SPhos General Purpose The methoxy groups on the ligand backbone provide stability; excellent for 2,6-disubstituted systems.
XPhos High Sterics Isopropyl groups increase bulk, forcing the mono-ligated species. Best for aryl chlorides.
RuPhos C-N Coupling Specifically designed to prevent catalyst inhibition by amine substrates in Buchwald-Hartwig aminations.
AntPhos Extreme Sterics Used for "molecular gears."[3][4] The anthracene backbone creates a unique pocket for tetra-ortho-substituted couplings.

Recommended Protocol (The "Throw the Kitchen Sink" Method)

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPr.
    
  • Ligand: SPhos or XPhos (4-8 mol%, maintain 1:2 Pd:L ratio).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water . The presence of water is critical for the activation of boronic acids in hindered Suzuki couplings.

  • Temperature: 100°C - 110°C. Do not run at room temperature.

Module 3: Troubleshooting Nucleophilic Substitution ( )

The Issue: You want to displace the Fluorine atom in 2-substituted fluoroanisole with an amine or alkoxide.

  • Symptom: No reaction, even at high heat.

  • Root Cause: Fluoroanisoles are electron-rich . The methoxy group donates electron density (

    
     effect) into the ring, deactivating it toward nucleophilic attack. The "textbook" 
    
    
    
    requires electron-withdrawing groups (like
    
    
    or
    
    
    ).

The Solution: Stop trying classical


. 
Unless you have a strong EWG at the para-position, classical 

will fail. You must switch mechanisms.

Alternative 1: Palladium-Catalyzed Nucleophilic Substitution Treat the C-F bond as a pseudohalide (rare) or, more likely, if you are displacing a different halogen in the presence of F, use the Buchwald protocol above.

Alternative 2: Photoredox Catalysis (Cation Radical


) 
For direct displacement of Fluorine on an electron-rich ring, you need to oxidize the ring to a radical cation, making it highly electrophilic.
  • Catalyst: Pyrylium or Acridinium salts (highly oxidizing photocatalysts).

  • Light Source: Blue LED (450 nm).

  • Mechanism: The catalyst oxidizes the fluoroanisole

    
     Radical Cation 
    
    
    
    Nucleophile attacks
    
    
    F leaves.

Visualization: Reaction Pathway Comparison

SNAr_Pathways Substrate Substrate: 2-Substituted Fluoroanisole (Electron Rich) Classic Classical SNAr (Heat + Base) Substrate->Classic Photo Photoredox Catalysis (Blue LED + Acridinium) Substrate->Photo Fail FAILURE Ring repels Nucleophile Classic->Fail Intermediate Radical Cation (Highly Electrophilic) Photo->Intermediate Success SUCCESS Product Formed Intermediate->Success

Figure 2: Why classical SNAr fails on fluoroanisoles and how photoredox catalysis bypasses the electronic limitation.

FAQs: Common User Errors

Q: I used n-BuLi at -78°C for 2 hours, but I only recovered starting material. Why? A: 2-Fluoroanisole is less acidic than you think. The aggregation of n-BuLi in pure THF prevents reaction. Add TMEDA (1.1 equiv) to break the aggregates, or switch to the LICKOR (Schlosser) base described in Module 1.

Q: My Suzuki coupling turned black (Pd black precipitation) immediately. A: This indicates your ligand is not protecting the palladium, or your reaction has too much oxygen.

  • Switch to SPhos or XPhos (they bind tighter than PPh3).

  • Degas your solvents vigorously (sparge with Argon for 20 mins).

  • Add the catalyst last, under a counter-flow of Argon.

Q: Can I use microwave heating to force the reaction? A: Yes, for Cross-Coupling and


. However, for Lithiation , absolute temperature control is vital. Microwave heating a lithiation reaction will result in immediate decomposition via benzyne pathways.
References
  • Schlosser, M. (2005). The 2-Fluoroanisole Story: A Textbook Case of Site-Selective Metalation. European Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[5] J. Am. Chem. Soc.

  • Tang, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[3][6] Organic Chemistry Frontiers.

  • Sigma-Aldrich Technical Guides. Buchwald Ligands User Guide.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-Ethenyl-4-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Ethenyl-4-fluoro-1-methoxybenzene (CAS: N/A for specific isomer in common databases, Analogous to 4-fluoro-2-vinylanisole) Molecular Formula:


Application:  Key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and fluorinated styrene polymers.

This guide provides a comparative analysis for validating the synthesis of This compound from its halogenated precursor, 2-Bromo-4-fluoroanisole . It addresses the specific challenge of distinguishing the vinyl group formation while resolving the complex splitting patterns introduced by the Fluorine-19 nucleus (


).

Structural Context & Pharmacophore Relevance[1]

The molecule consists of an anisole core with two critical functionalities:

  • C-2 Vinyl Group: A reactive handle for polymerization or further functionalization (e.g., hydroboration, oxidation).[1]

  • C-4 Fluorine: A metabolic blocker that increases lipophilicity and alters the electronic properties of the ring.

In drug development, verifying the integrity of the vinyl group is critical, as it is prone to spontaneous polymerization or oxidation if not stabilized.[1]

Comparison Strategy: Product vs. Precursor

The most robust analytical method is comparing the product against its starting material, 2-Bromo-4-fluoroanisole .

FeaturePrecursor (2-Bromo-4-fluoroanisole)Product (this compound)
Key Functional Group Bromine (-Br) at C2Vinyl (-CH=CH

) at C2
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Conjugation with aromatic ring
Diagnostic Signal Absence of olefinic protonsDistinct AMX pattern (5.0 - 7.1 ppm)

Detailed Spectral Assignment (400 MHz, CDCl )

The following data synthesizes experimental precedents for fluorinated styrenes. The presence of


 causes additional splitting of aromatic protons, often confusing automated assignment software.
Comparative Data Table
PositionProton TypeShift (

, ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
Vinyl-A Internal Alkene7.05 - 7.15 dd

,

Deshielded by ring current; characteristic styrene shift.
Vinyl-B Terminal (Trans)5.70 - 5.80 d

"Trans" to internal H; large coupling.
Vinyl-C Terminal (Cis)5.25 - 5.35 d

"Cis" to internal H; medium coupling.
OMe Methoxy3.85 s-Strong singlet; diagnostic of anisole core.
Ar-H6 Aromatic (C6)7.18 dd

,

Ortho to vinyl group; most deshielded aromatic.[1]
Ar-H3 Aromatic (C3)6.85 dd

,

Ortho to F and OMe; shielded.[1] Large

.
Ar-H5 Aromatic (C5)6.90 - 7.00 td

,

Pseudo-triplet of doublets due to overlapping couplings.[1]

> Note: The Fluorine atom couples to protons with


 Hz (ortho) and 

Hz (meta).[1] This transforms the standard aromatic doublets into double-doublets or multiplets.

Visualization of Analysis Logic

Diagram 1: The Splitting Logic Tree

This diagram illustrates how the Fluorine atom complicates the standard aromatic signals, a critical concept for accurate interpretation.

CouplingLogic H3_Base H-3 Proton (Base Signal) H3_F Split by Fluorine (Ortho, J~9Hz) H3_Base->H3_F Coupling H3_Final Final Signal: Doublet of Doublets (J~9, J~3) H3_F->H3_Final Split by H-5 (Meta) H6_Base H-6 Proton (Base Signal) H6_F Split by Fluorine (Meta, J~6Hz) H6_Base->H6_F Coupling H6_Final Final Signal: Doublet of Doublets (J~8.5, J~6) H6_F->H6_Final Split by H-5 (Ortho)

Caption: Logical flow of aromatic proton splitting showing the additive effect of Fluorine (


) coupling on top of standard proton-proton (

) coupling.
Diagram 2: Experimental Workflow

The standard operating procedure for validating the synthesis product.

Workflow Start Crude Reaction Mixture (Suzuki/Stille Coupling) Prep Sample Prep: ~10mg in 0.6mL CDCl3 (Filter if Pd black present) Start->Prep Acq Acquisition: 1H NMR (16 scans) sw=14ppm, d1=2s Prep->Acq Check1 Checkpoint 1: Vinyl Region (5.0-7.2 ppm) Present? Acq->Check1 Check2 Checkpoint 2: Precursor OMe Shift (Did it move?) Check1->Check2 Yes Fail FAILED: Repurify Check1->Fail No (SM remaining) Pass VALIDATED: Pure Product Check2->Pass Yes Check2->Fail No (Mixture)

Caption: Decision matrix for validating the conversion of 2-bromo-4-fluoroanisole to the vinyl derivative.

Experimental Protocol

A. Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the isolated oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Why CDCl

      
      ? It minimizes H-bonding interactions that might broaden the vinyl signals and provides excellent solubility for styrene derivatives.
      
  • Filtration: If the sample originates from a Palladium-catalyzed coupling (Suzuki/Stille), filter through a small plug of Celite or glass wool into the NMR tube to remove paramagnetic Pd particulates which cause line broadening.

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Spectral Width: 14 ppm (to capture potential acidic impurities or aldehydes).

  • Relaxation Delay (d1): 2.0 seconds (sufficient for small molecule relaxation).

  • Scans (ns): 16 (sufficient for >5mg sample).

C. Self-Validating Checks (Troubleshooting)
  • The "Roof Effect": The vinyl protons (terminal) should show a "roofing" effect (slanting) towards the internal vinyl proton at ~7.1 ppm. If the doublets are perfectly symmetrical, check if the field strength is sufficient or if the assignment is incorrect.

  • Integration Check: Set the Methoxy singlet (3.85 ppm) to Integral = 3.00.

    • The Vinyl internal proton (7.1 ppm) must integrate to ~1.0.

    • The Terminal protons (5.7, 5.3 ppm) must each integrate to ~1.0.

    • Deviation: If vinyl integrals are < 0.8, polymerization has likely occurred (look for broad "humps" under the baseline).

References

  • National Institute of Standards and Technology (NIST). 2-Bromo-4-fluoroanisole Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • Royal Society of Chemistry. Synthesis of Styrenes via Suzuki-Miyaura Coupling (General Protocol). ChemSpider/RSC Advances. (Contextual reference for vinylation methodology). Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. (Source for J-coupling constants logic). Available at: [Link][1]

Sources

High-Resolution FTIR Characterization of Vinyl and Methoxy Groups in Fluoroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary: The Dual-Functionality Challenge

Fluoroanisoles serve as critical scaffolds in modern drug discovery, offering a balance of lipophilicity and metabolic stability. However, characterizing derivatives that contain both methoxy (-OCH₃) and vinyl (-CH=CH₂) groups presents a specific spectroscopic challenge: the "Fingerprint Overlap."

The strong carbon-fluorine (C-F) stretch (1000–1400 cm⁻¹) frequently masks the characteristic carbon-oxygen (C-O) stretch of the methoxy group. Furthermore, the electronic effects of the fluorine atom on the aromatic ring can shift vinyl group frequencies, complicating standard assignment protocols.

This guide provides a comparative analysis of these functional groups, distinguishing their spectral signatures against the background of a fluorinated aromatic ring. It moves beyond basic peak listing to explain the electronic causality of shifts and offers a self-validating protocol for unambiguous identification.

Theoretical Framework: The Fluorine Effect

To accurately interpret the spectra, one must understand how the fluorine substituent alters the vibrational modes of the anisole core.

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density from the ring σ-framework. This strengthens the

    
     bond, theoretically shifting it to a higher wavenumber, but it also creates a massive dipole change during vibration, resulting in intense, broad bands that obscure nearby peaks.
    
  • Resonance Effect (+M): Like the methoxy group, fluorine has lone pairs that can donate into the

    
    -system. In para-fluoroanisole, these effects compete. The vinyl group, if conjugated, will further distribute this electron density, lowering the frequency of the C=C stretch compared to an isolated alkene.
    
Comparative Spectral Analysis

The following tables contrast the target functional groups against their non-fluorinated analogs and potential confounding signals.

Table 1: Methoxy Group (-OCH₃) Characterization

Differentiation Strategy: Do not rely solely on the C-O stretch. Use the symmetric C-H stretch as the primary confirmation.

FeatureStandard Anisole (Non-F)Fluoroanisole DerivativeShift Mechanism Reliability

Sym. Stretch
~2835 cm⁻¹2835–2845 cm⁻¹ Minimal electronic perturbation.High (Primary ID)

Asym. Stretch
~1245–1250 cm⁻¹1250–1270 cm⁻¹ Inductive (-I) strengthening of

bond.
Low (Obscured by C-F)

Sym. Stretch
~1040 cm⁻¹1040–1050 cm⁻¹ Minimal shift.Medium (Fingerprint clutter)
Table 2: Vinyl Group (-CH=CH₂) Characterization

Differentiation Strategy: The out-of-plane (OOP) bending modes are the most diagnostic features for substitution patterns, more so than the C=C stretch.

FeatureStyrene (Ref)Vinyl-FluoroanisoleShift Mechanism Reliability
=C-H Stretch 3000–3100 cm⁻¹3000–3100 cm⁻¹ Unaffected by ring F.Medium (Weak intensity)
C=C Stretch ~1630 cm⁻¹1625–1640 cm⁻¹ Conjugation with electron-rich ring (methoxy +M) lowers

.
High (If resolved from ring C=C)
=C-H OOP Bend ~910 & 990 cm⁻¹900–995 cm⁻¹ Highly sensitive to ring electronics.High (Fingerprint ID)
Table 3: The "Danger Zone" (1100–1350 cm⁻¹)

The Critical Overlap: Distinguishing the C-F stretch from the C-O stretch.

VibrationFrequency RangeCharacteristics
C-F Stretch 1100–1350 cm⁻¹Very Strong, Broad. Often splits into multiple bands due to ring coupling.
C-O Stretch 1200–1275 cm⁻¹Strong, Sharp. Often appears as a shoulder on the C-F band in fluoroanisoles.
Experimental Protocol: Self-Validating Identification

This protocol is designed to resolve the spectral overlap described above.

Prerequisites:

  • Instrument: FTIR Spectrometer (ATR or Transmission).[1]

  • Resolution: 2 cm⁻¹ (Critical for resolving shoulders in the 1250 region).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Workflow
  • Baseline Acquisition:

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹).

    • Collect a background spectrum of ambient air.

  • Sample Preparation:

    • Liquids: Place 1 drop on the crystal. Cover with the anvil to prevent evaporation of volatile fluoroanisoles.

    • Solids: If using KBr pellet, ensure a <1% concentration to prevent detector saturation in the C-F region (which can cause peak inversion).

  • Data Processing (The "Derivative" Trick):

    • If the C-F and C-O peaks in the 1200–1300 cm⁻¹ region are fused into a single blob:

    • Apply a Second Derivative (2nd Deriv) transformation to the spectrum.[2]

    • Result: The broad C-F band will become a wider minima, while the sharper C-O stretch will appear as a distinct, sharper minima "riding" the wave.

Visualizing the Logic: Decision Tree & Workflow

The following diagrams illustrate the decision logic for assigning peaks in this complex matrix.

Diagram 1: Spectral Assignment Decision Tree

Spectral_Decision_Tree Start Start: Unknown Spectrum Analysis Check_Vinyl Check 3000-3100 cm⁻¹ (Sharp peaks?) Start->Check_Vinyl Check_Methoxy Check 2835 cm⁻¹ (Symmetric C-H?) Start->Check_Methoxy Vinyl_Present Vinyl Likely Present Check_Vinyl->Vinyl_Present Yes Check_OOP Check 900-1000 cm⁻¹ (Strong Bending Modes?) Vinyl_Present->Check_OOP Vinyl_Confirmed Vinyl Confirmed (Assign C=C ~1630) Check_OOP->Vinyl_Confirmed Yes Methoxy_Present Methoxy Likely Present Check_Methoxy->Methoxy_Present Yes Check_CF_CO Analyze 1100-1300 cm⁻¹ (Broad vs Sharp?) Methoxy_Present->Check_CF_CO Overlap_Warning ⚠️ C-F / C-O Overlap Detected Check_CF_CO->Overlap_Warning Broad Band Found Deriv_Method Apply 2nd Derivative Processing Overlap_Warning->Deriv_Method Resolve_CO Resolve C-O Stretch (~1250 cm⁻¹) Deriv_Method->Resolve_CO

Caption: Logic flow for distinguishing overlapping functional groups in fluorinated aromatics.

Diagram 2: Experimental Workflow for Volatile Fluoroanisoles

Experimental_Workflow Prep 1. Sample Prep (Neat Liquid / ATR) Acquire 2. Acquisition (32 Scans, 2cm⁻¹ Res) Prep->Acquire Evaporation Control Process 3. Processing (Baseline Corr + 2nd Deriv) Acquire->Process Raw Interferogram Analyze 4. Peak Picking (Target: 2835, 1630, 1250) Process->Analyze Absorbance Spectrum

Caption: Optimized workflow for handling volatile fluorinated ethers.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Fluoroanisole. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for vinyl/methoxy assignments).
  • Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[4] 3rd Edition. Wiley.[4] (Authoritative source for C-F vs C-O overlap ranges).

  • SpectraBase. 4-Fluoroanisole FTIR Spectra. Wiley Science Solutions. [Link]

Sources

A Comparative Analysis of the Chemical Reactivity of 2-Ethenyl-4-fluoro-1-methoxybenzene and Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of polymer chemistry and organic synthesis, styrene stands as a foundational monomer, extensively utilized in the production of a vast array of materials.[1] However, the strategic functionalization of the styrene backbone offers a gateway to fine-tuning its chemical properties, leading to polymers and intermediates with tailored characteristics. This guide provides an in-depth comparative analysis of the reactivity of a substituted styrene, 2-ethenyl-4-fluoro-1-methoxybenzene, against its parent compound, styrene.

This comparison is not merely academic; it holds significant implications for researchers and professionals in drug development and materials science. The introduction of methoxy and fluoro substituents onto the aromatic ring fundamentally alters the electronic environment of the vinyl group, thereby influencing its susceptibility to various chemical transformations. This guide will dissect these electronic effects, predict the relative reactivity in key reaction classes—electrophilic addition and polymerization—and provide robust experimental protocols for empirical validation.

Dissecting the Electronic Landscape: Substituent Effects

The reactivity of the vinyl group in styrene and its derivatives is intrinsically linked to the electron density of the carbon-carbon double bond and the stability of any charged intermediates formed during a reaction. The substituents on the aromatic ring play a pivotal role in modulating these factors through a combination of inductive and resonance effects.[2]

Styrene: The phenyl group in styrene is generally considered to be weakly electron-donating towards the vinyl group through resonance, which can stabilize a positive charge at the benzylic position.[3]

This compound: This molecule presents a more complex electronic profile due to the interplay of two distinct substituents:

  • Methoxy Group (-OCH₃): Positioned ortho to the ethenyl group, the methoxy group is a potent electron-donating group through resonance, owing to the lone pairs on the oxygen atom.[4][5] This effect significantly increases the electron density of the aromatic ring and, by extension, the vinyl group. Inductively, the electronegative oxygen atom withdraws electron density, but for substituents like methoxy, the resonance effect is generally dominant.[5]

  • Fluoro Group (-F): Located para to the ethenyl group, the fluorine atom exhibits a dual electronic nature. Due to its high electronegativity, it is strongly electron-withdrawing by induction.[6] Conversely, like the methoxy group, it possesses lone pairs that can be donated to the aromatic ring via resonance.[7] While the inductive effect of halogens typically outweighs their resonance effect, making them deactivating overall in electrophilic aromatic substitution, the resonance donation still plays a role in directing incoming electrophiles and can influence the reactivity of the vinyl group.[6][8]

Net Electronic Effect: In this compound, the powerful electron-donating resonance of the methoxy group is expected to be the dominant electronic influence. While the inductive withdrawal of the fluorine atom will counteract this to some extent, the overall electronic character of the vinyl group is anticipated to be more electron-rich than that of styrene.

Comparative Reactivity in Key Chemical Transformations

The differing electronic landscapes of styrene and this compound are predicted to manifest in distinct reactivity profiles, particularly in electrophilic addition and polymerization reactions.

Electrophilic Addition

Electrophilic addition to alkenes proceeds through the attack of an electrophile on the electron-rich π-bond, typically forming a carbocation intermediate.[9] The rate of this reaction is highly dependent on the stability of this intermediate.

  • Styrene: The addition of an electrophile to styrene leads to a benzylic carbocation, which is stabilized by resonance with the phenyl ring.

  • This compound: The corresponding benzylic carbocation formed from this substituted styrene would be significantly more stabilized. The potent electron-donating resonance of the ortho-methoxy group would effectively delocalize the positive charge. The para-fluoro group's resonance donation would also contribute to stabilization, albeit to a lesser extent and in opposition to its inductive withdrawal. The net effect is a more stable carbocation intermediate compared to that derived from styrene.

Prediction: this compound is predicted to be more reactive than styrene towards electrophilic addition. The increased electron density of the double bond makes it more nucleophilic, and the enhanced stability of the resulting carbocation intermediate lowers the activation energy of the reaction.

Figure 1: Electrophilic addition mechanism comparison.

Polymerization

The reactivity of styrenic monomers in polymerization is highly dependent on the polymerization method employed.

  • Cationic Polymerization: This method is initiated by an electrophile and proceeds through a carbocationic propagating species.[3] Given that monomers with electron-donating groups can better stabilize the carbocationic chain end, they generally exhibit higher reactivity in cationic polymerization.[10] Research on the cationic polymerization of substituted styrenes has shown that electron-donating groups, such as methoxy, significantly increase the rate of polymerization compared to styrene.[11]

    Prediction: this compound will be significantly more reactive than styrene in cationic polymerization. The methoxy group will strongly stabilize the propagating carbocation, leading to a faster rate of polymerization.

  • Free-Radical Polymerization: In this process, the reactivity is influenced by the stability of the propagating radical and the reactivity of the monomer towards radical attack. Studies on the free-radical polymerization of substituted styrenes have shown that monomers with electron-withdrawing substituents tend to polymerize faster.[12] This is attributed to a combination of factors, including the influence of the substituent on the stability of the dormant species in controlled radical polymerization techniques.[12]

    Prediction: The reactivity of this compound in free-radical polymerization is more nuanced. The electron-donating methoxy group would tend to decrease the rate relative to styrene, while the electron-withdrawing nature of the fluoro group (inductively) might slightly increase it. The overall effect is likely to be a slower rate of polymerization compared to styrene, as the strong donating effect of the methoxy group is expected to dominate.

  • Anionic Polymerization: This method involves a propagating carbanionic species and is favored by monomers with electron-withdrawing groups that can stabilize the negative charge.

    Prediction: this compound, with its net electron-donating character from the methoxy group, is predicted to be less reactive than styrene in anionic polymerization. The electron-donating groups would destabilize the propagating carbanion, making the polymerization less favorable.

Quantitative Reactivity Predictions: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[13] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant through substituent constants (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. Negative values indicate electron-donating groups, while positive values signify electron-withdrawing groups.

    • σₚ for -OCH₃ is approximately -0.27.[14]

    • σₚ for -F is approximately +0.06.[14]

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, while a positive ρ value signifies acceleration by electron-withdrawing groups.

For electrophilic addition and cationic polymerization, where a positive charge develops in the transition state, the ρ value is negative. The net σ value for this compound, while not simply additive due to the ortho position of the methoxy group, would be significantly negative due to the strong donating nature of the methoxy group. This would lead to a larger rate constant (k) compared to styrene (where σ = 0), supporting the prediction of higher reactivity.

For free-radical polymerization of styrenes, the ρ value has been found to be positive (around +1.5 in ATRP), indicating that electron-withdrawing groups accelerate the reaction.[12] This further supports the prediction that this compound will be less reactive than styrene in this type of polymerization.

Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed.

Proposed Synthesis of this compound

Figure 2: Proposed synthetic workflow for the target molecule.

Experiment 1: Comparative Rate of Electrophilic Bromination

This experiment leverages the decolorization of bromine as a visual and spectrophotometric indicator of the reaction progress.[16]

Objective: To compare the relative rates of electrophilic addition of bromine to styrene and this compound.

Materials:

  • Styrene

  • This compound

  • Bromine solution in a non-nucleophilic solvent (e.g., CCl₄ or CH₂Cl₂) of a known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stopwatch

Procedure:

  • Prepare equimolar solutions of styrene and this compound in the chosen solvent.

  • Calibrate the UV-Vis spectrophotometer at the wavelength of maximum absorbance for bromine.

  • In a quartz cuvette, mix a known volume of the styrene solution with a known volume of the bromine solution.

  • Immediately start monitoring the decrease in absorbance of the bromine over time.

  • Repeat steps 3 and 4 with the this compound solution.

  • Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the initial slope of these curves.

Expected Outcome: The rate of bromine decolorization will be significantly faster for the solution containing this compound, indicating a higher reactivity towards electrophilic addition.

Experiment 2: Monitoring Polymerization by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the progress of polymerization by observing the disappearance of monomer signals and the appearance of polymer signals.[17][18]

Objective: To compare the rates of polymerization of styrene and this compound under both cationic and free-radical conditions.

Materials:

  • Styrene

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • Cationic initiator (e.g., a Lewis acid like SnCl₄ with a trace amount of water)

  • Free-radical initiator (e.g., AIBN or benzoyl peroxide)

  • NMR spectrometer and NMR tubes

Procedure (for Cationic Polymerization):

  • In an NMR tube, dissolve a known amount of styrene in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic vinyl proton signals of the monomer.[19]

  • Add a catalytic amount of the cationic initiator to the NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the vinyl proton signals of the remaining monomer and compare them to an internal standard or the aromatic signals of the polymer to determine the monomer conversion over time.

  • Repeat steps 1-5 for this compound.

  • Plot monomer conversion versus time for both reactions.

Procedure (for Free-Radical Polymerization):

  • Follow the same procedure as for cationic polymerization, but use a free-radical initiator.

  • The reaction will likely require heating, so the experiment should be conducted in a temperature-controlled NMR probe.

Expected Outcome:

  • Cationic Polymerization: The rate of disappearance of the monomer signals for this compound will be much faster than for styrene.

  • Free-Radical Polymerization: The rate of disappearance of the monomer signals for this compound will be slower than for styrene.

Data Summary

Compound Predicted Reactivity in Electrophilic Addition Predicted Reactivity in Cationic Polymerization Predicted Reactivity in Free-Radical Polymerization Predicted Reactivity in Anionic Polymerization
Styrene BaselineBaselineBaselineBaseline
This compound HigherSignificantly HigherLowerLower

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the reactivity of this compound relative to styrene. The potent electron-donating methoxy group is expected to be the dominant influence, rendering the vinyl group more electron-rich and better able to stabilize cationic intermediates. Consequently, this substituted styrene is anticipated to be more reactive in electrophilic additions and cationic polymerizations. Conversely, for free-radical and anionic polymerizations, where electron-donating groups are less favorable, a decrease in reactivity is predicted. The provided experimental protocols offer a clear path for the empirical validation of these theoretically grounded predictions, enabling a comprehensive understanding of this functionalized monomer's chemical behavior.

References

  • Ueda, M., & Endo, T. (Year). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Journal of Polymer Science Part A: Polymer Chemistry.
  • Quora. (2016). Is fluorobenzene more reactive than benzene? Retrieved from [Link]

  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

  • Stock, L. M. (1972). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
  • Filo. (2023). The correct order of increasing reactivity of benzene (I), anisole (II) a.. Retrieved from [Link]

  • ResearchGate. (2006).
  • Puskas, J. E., & Storey, R. F. (2008). Relative Reactivities of Isobutylene, Styrene, and Ring-Substituted Styrenes in Cationic Polymerizations. Macromolecules, 41(11), 3847-3853.
  • ResearchGate. (2006).
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.
  • Puskas, J. E., & Storey, R. F. (2008). Relative Reactivities of Isobutylene, Styrene, and Ring-Substituted Styrenes in Cationic Polymerizations. Macromolecules, 41(11), 3847-3853.
  • Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? Retrieved from [Link]

  • Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene tow...
  • Chemistry LibreTexts. (2015).
  • Wikipedia. (n.d.).
  • Boodhoo, K., & Jachuck, R. (2017). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Industrial & Engineering Chemistry Research, 56(45), 12849-12862.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Chemistry LibreTexts. (2019). 5.3: NMR Spectroscopy.
  • Britannica. (2026). Styrene.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • BenchChem. (n.d.). Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • Alfrey, T., & Wechsler, H. (1948). Ionic Polymerization. II. Copolymerization of Styrene, p-Chlorostyrene and α-Methylstyrene with Meta and Para Substituted Styrenes Catalyzed by Stannic Chloride. Journal of the American Chemical Society, 70(12), 4266-4269.
  • Infinity Learn. (n.d.). (A) Anisole is more reactive than phenol towards electrophilic aromatic substitution reactions(R) -OCH3 group is more ring activating than -OH group present on benzene ring.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • YouTube. (2012).
  • YouTube. (2020). Test for alkane vs alkene using bromine.
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
  • Spilling, C. D., et al. (2012). Stereoselective Synthesis of Conjugated Fluoro Enynes. Organic letters, 14(18), 4758-4761.
  • University of California, Los Angeles. (n.d.).
  • Doubtnut. (2021). The correct order of decresing reactivity of anisole (I), benzene (II) and nitrobenzene (III) to...
  • University of Calgary. (n.d.). Ch 11 : Additions to styrenes.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Matheson, M. S., et al. (1949). Rate Constants in Free Radical Polymerization. III. Styrene. Journal of the American Chemical Society, 71(2), 497-504.
  • YouTube. (2012).
  • YouTube. (2018). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene.
  • University of Wisconsin-Platteville. (n.d.).
  • Save My Exams. (2025). The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note.
  • Polymer-Chemistry. (2019). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases.
  • YouTube. (2025). Electrophilic Addition Reaction Mechanism | Organic Chemistry.
  • Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes.
  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

Precision Tuning of Vinylanisole Polymerization: The Fluorine Positional Effect

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vinylanisoles (methoxystyrenes) represent a class of highly reactive monomers essential for creating amphiphilic block copolymers and precursors to phenolic resins. However, the electron-donating methoxy group renders the vinyl bond hyper-reactive toward cationic species, often leading to uncontrolled propagation (


) and broad dispersity (Đ) due to chain transfer.

This guide analyzes how introducing fluorine atoms onto the aromatic ring—specifically their positional isomerism—modulates this reactivity. By leveraging the electron-withdrawing nature of fluorine, researchers can "tame" the carbocation, transforming a chaotic polymerization into a precision living system suitable for drug delivery scaffolds.

Part 1: Mechanistic Insight – The Push-Pull Electronic Battle

To understand the kinetics, one must analyze the stability of the propagating carbocation. The polymerization rate in cationic systems is governed by the equilibrium between the active species (


) and the dormant covalent species (

).
The Electronic Tug-of-War
  • The Driver (Methoxy Group): The para-methoxy group donates electron density via resonance (

    
    ), stabilizing the carbocation but dramatically increasing nucleophilicity. This leads to 
    
    
    
    values often exceeding
    
    
    L/mol·s, making control difficult.
  • The Brake (Fluorine Substituent): Fluorine exerts a strong inductive withdrawing effect (

    
    ).
    
    • Ortho-Fluorine (2-F): exert both strong inductive withdrawal (proximity) and steric hindrance near the vinyl head.

    • Meta-Fluorine (3-F): Exerts inductive withdrawal without significant resonance interaction, moderately destabilizing the carbocation.

Key Kinetic Consequence: Fluorination lowers the propagation rate constant (


). While this might seem disadvantageous for throughput, in living cationic polymerization, a lower 

relative to the initiation rate (

) is critical for narrowing the molecular weight distribution (low Đ).
Visualization: Cationic Equilibrium & Fluorine Impact

Cationic_Equilibrium cluster_equilibrium Winstein Spectrum (Propagation Equilibrium) Initiator Initiator (R-X) Dormant Dormant Species (P-X...LA) Initiator->Dormant + Activator Activator Lewis Acid (B(C6F5)3) Active Active Carbenium (P+ // X-LA-) Dormant->Active k_ion (Ionization) Polymer Polymer Chain (Pn+1) Active->Polymer k_p (Propagation) + Monomer Monomer Monomer (Vinylanisole) F_Effect Fluorine Effect: 1. Destabilizes P+ 2. Shifts eq. left (Dormant) 3. Reduces k_p F_Effect->Active

Figure 1: The cationic equilibrium. Fluorine substituents destabilize the active carbenium ion, shifting the equilibrium toward the dormant species and suppressing transfer reactions.

Part 2: Comparative Performance Guide

The following table contrasts the standard p-methoxystyrene against its fluorinated derivatives under Living Cationic Polymerization conditions (e.g., B(C


F

)

/ solvent systems).
Table 1: Kinetic & Structural Comparison[1]
Feature4-Methoxystyrene (Control) 3-Fluoro-4-methoxystyrene (Meta-F) 2-Fluoro-4-methoxystyrene (Ortho-F)
Electronic State Electron Rich (Hyper-active)Moderately DeactivatedStrongly Deactivated (Steric + Electronic)
Propagation Rate (

)
Very High (~

L/mol·s)
Moderate (~

-

)
Low (~

-

)
Living Character (Đ) Difficult to control (Đ > 1.3 without cryogenic)Excellent (Đ < 1.15)Superior (Đ < 1.10)
Side Reactions High

-proton elimination (Chain Transfer)
SuppressedNegligible
Temp. Tolerance Requires -78°C to -40°CTolerates 0°CTolerates Room Temp (25°C)
Tacticity Atactic / Slight SyndiotacticEnhanced Isotacticity (Solvent dependent)High Stereoregularity potential

Analyst Note:

  • Choose 4-Methoxystyrene if you need rapid polymerization and are equipped for cryogenic manufacturing.

  • Choose 3-Fluoro-4-methoxystyrene for a balance of rate and control.

  • Choose 2-Fluoro-4-methoxystyrene for precision block copolymers where low dispersity is paramount, or if you must run reactions at ambient temperature.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Poly(2-fluoro-4-methoxystyrene) with


 g/mol  and Đ < 1.15.
System:  Base-free Living Cationic Polymerization using B(C

F

)

as the Lewis Acid catalyst in Toluene/DCM.
Reagents & Preparation[2]
  • Monomer: 2-Fluoro-4-methoxystyrene (purified by distillation over CaH

    
    ).
    
  • Initiator: 1-(4-methoxyphenyl)ethanol (pMOS-OH) or Cumyl alcohol.

  • Catalyst: Tris(pentafluorophenyl)borane (B(C

    
    F
    
    
    
    )
    
    
    ) (0.1 M solution in toluene).
  • Solvent: Toluene (non-polar) mixed with Dichloromethane (polar) (ratio 50:50 v/v). Crucial: Water content must be < 5 ppm.

Step-by-Step Workflow
  • System Inertization:

    • Bake all glassware at 120°C for 4 hours. Assemble under dry nitrogen flow.

    • Validation: The color of the reaction mixture is a self-indicator. Yellow/Orange indicates active carbocations; colorless indicates termination or wet solvent.

  • Charge Preparation (In Glovebox/Schlenk):

    • Add Solvent (10 mL) to the reactor.

    • Add Monomer (1.0 g, ~6.5 mmol).

    • Add Initiator (0.065 mmol) targeting DP = 100.

    • Cool to 0°C (Ice bath).

  • Initiation (The Critical Step):

    • Add B(C

      
      F
      
      
      
      )
      
      
      catalyst solution (0.005 mmol).
    • Observation: Solution should turn a distinct pale yellow (formation of active species). If solution remains clear, contaminants (bases/water) have quenched the Lewis Acid.

  • Propagation & Sampling:

    • Stir vigorously.

    • Take aliquots at 5, 10, 20, and 40 minutes.

    • Quench aliquots immediately in wet methanol containing 1% NH

      
      .
      
  • Termination:

    • Quench bulk reaction with excess methanol/ammonia.

    • Precipitate polymer into cold hexane.

Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Analysis Purify Distill Monomer (over CaH2) Mix Mix Monomer + Initiator (0°C, N2 atm) Purify->Mix Dry Dry Solvents (<5 ppm H2O) Dry->Mix Catalyze Inject B(C6F5)3 Mix->Catalyze Propagate Propagation (Pale Yellow Color) Catalyze->Propagate Active Species Formed Quench Quench (MeOH/NH3) Propagate->Quench Time t GPC GPC Analysis (Mn, Đ) Quench->GPC

Figure 2: Workflow for the living cationic polymerization of fluorinated vinylanisoles using a borane catalyst.

References

  • Kostjuk, S. V., et al. (2010). "Controlled/Living Cationic Polymerization of p-Methoxystyrene in Solution and Aqueous Dispersion Using Tris(pentafluorophenyl)borane as a Lewis Acid." Macromolecules. Link

  • Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews. Link

  • Sugihara, S., et al. (2010). "Living Cationic Polymerization of Fluorine-Containing Vinyl Ethers." Macromolecules. (Provides comparative kinetic data on F-substituent effects). Link

  • Kottisch, V., et al. (2018). "Controlled Cationic Polymerization: Recent Trends and New Generations of Catalysts." Chemical Reviews. Link

  • Sawamoto, M. (1991). "Modern Cationic Vinyl Polymerization." Progress in Polymer Science. Link

×

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